molecular formula C7H5BrF2 B1349066 3,4-Difluorobenzyl bromide CAS No. 85118-01-0

3,4-Difluorobenzyl bromide

Cat. No.: B1349066
CAS No.: 85118-01-0
M. Wt: 207.01 g/mol
InChI Key: JJIFTOPVKWDHJI-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Bromomethyl)-1,2-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234239
Record name 4-(Bromomethyl)-1,2-difluorobenzene
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85118-01-0
Record name 3,4-Difluorobenzyl bromide
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Record name 4-(Bromomethyl)-1,2-difluorobenzene
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Record name 4-(Bromomethyl)-1,2-difluorobenzene
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Record name 4-(bromomethyl)-1,2-difluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorobenzyl Bromide (CAS: 85118-01-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzyl bromide is a fluorinated organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable reagent for introducing the 3,4-difluorobenzyl moiety into a wide range of molecules. This modification can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85118-01-0[2]
Molecular Formula C₇H₅BrF₂[2]
Molecular Weight 207.02 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 59-61 °C at 3.5 mmHg[3]
Density 1.618 g/mL at 25 °C
Refractive Index (n20/D) 1.526
Flash Point 79 °C (174.2 °F) - closed cup
Solubility Insoluble in water, soluble in common organic solvents.
SMILES String C1=CC(=C(C=C1CBr)F)F
InChI Key JJIFTOPVKWDHJI-UHFFFAOYSA-N

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray.
H335: May cause respiratory irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: this compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the radical bromination of 3,4-difluorotoluene (B1333485). This method typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[4][5][6][7]

Experimental Protocol: Radical Bromination of 3,4-Difluorotoluene

Objective: To synthesize this compound from 3,4-difluorotoluene.

Materials:

  • 3,4-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

  • Add a sufficient volume of carbon tetrachloride to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to assess the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the benzylic carbon towards nucleophiles. This reactivity is harnessed in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry.

Key Reactions:
  • Alkylation of Heterocycles: It is widely used to alkylate nitrogen, oxygen, and sulfur-containing heterocycles, which are common scaffolds in drug molecules.

  • Formation of Ethers and Esters: It reacts with alcohols and carboxylates to form the corresponding ethers and esters.

  • Protecting Group Chemistry: The 3,4-difluorobenzyl group can be used as a protecting group for alcohols and amines.

Application in the Synthesis of TRPM8 Antagonists

A significant application of substituted benzyl (B1604629) bromides, including this compound, is in the synthesis of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8] TRPM8 is a sensor for cold temperatures and menthol (B31143) and is implicated in pain and inflammatory conditions.[1][9][10][11][12] Benzothiophene-based phosphonates are a class of potent TRPM8 antagonists, and their synthesis can utilize this compound to introduce the desired difluorobenzyl moiety.[8]

Experimental Workflow: Synthesis of a Benzothiophene-Based Phosphonate TRPM8 Antagonist

G A This compound C Alkylation A->C B Mercaptobenzothiophene Derivative B->C D Intermediate Thioether C->D F Arbuzov Reaction D->F E Phosphonylation Reagent E->F G Benzothiophene-Based Phosphonate (TRPM8 Antagonist) F->G H Purification (Chromatography) G->H I Biological Screening (FLIPR Assay) H->I G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular TRPM8 TRPM8 Channel PLC PLC Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates PKC->TRPM8 Modulates Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Antagonist TRPM8 Antagonist (e.g., Benzothiophene Phosphonate) Antagonist->TRPM8 Inhibits Depolarization Depolarization Ca_influx->Depolarization Na_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Sensation ActionPotential->PainSignal

References

An In-depth Technical Guide on the Physical Properties of 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0).[1][2][3][4][5][6] An essential building block in synthetic and medicinal chemistry, this compound is noted for its role in the development of fluorinated organic molecules, which can enhance the biological activity and stability of target compounds.[1] This guide is intended to serve as a key resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical investigations.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the purification of its derivatives. The compound is typically a colorless to red or green clear liquid at room temperature.[1][5]

Table 1: Quantitative Physical Properties of this compound

PropertyValueNotes
Molecular Formula C₇H₅BrF₂[1][4][6]
Molecular Weight 207.02 g/mol [1][2][4][6]
Appearance Colorless to red to green clear liquid[1][5]
Form Liquid[2]
Boiling Point 59-61 °C at 3.5 mmHg[5][7]61 °C at 4 mmHg[1]
Density 1.618 g/mL at 25 °C[2][5]1.63 g/mL[1]
Refractive Index n20/D 1.526[2][5]n20D 1.52[1]
Flash Point 79 °C (174.2 °F) - closed cup[2][7]
Melting Point Not available[7]
Solubility Not available[7]

Experimental Protocols

1. Determination of Boiling Point (Reduced Pressure):

The boiling point of this compound is reported at reduced pressure, which is a common technique for compounds that may decompose at their atmospheric boiling point.

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a receiving flask.

  • Procedure:

    • The sample is placed in the distillation flask with boiling chips to ensure smooth boiling.

    • The system is sealed and the vacuum pump is used to reduce the pressure to the desired level (e.g., 3.5 or 4 mmHg), which is monitored by the manometer.

    • The sample is gradually heated using the heating mantle.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

2. Measurement of Density:

The density of a liquid can be determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a temperature-controlled water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that comes out of the capillary is wiped off.

    • The filled pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again.

    • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

    • The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density (e.g., distilled water).

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • The refractive index is read from the scale, typically at the sodium D-line (589 nm) and at a specific temperature (e.g., 20 °C).

Application in Synthesis: A Workflow

This compound is a versatile reagent in organic synthesis, primarily used to introduce the 3,4-difluorobenzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine atoms can significantly alter the compound's properties.

G General Synthetic Workflow using this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Formation cluster_downstream Further Applications 3_4_DFBB This compound (Electrophile) Reaction Nucleophilic Substitution (SN2) or Coupling Reaction 3_4_DFBB->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH, Grignard reagent) Nucleophile->Reaction Product 3,4-Difluorobenzylated Product Reaction->Product Pharma Pharmaceuticals Product->Pharma Agro Agrochemicals Product->Agro Materials Material Science Product->Materials

Caption: Synthetic workflow of this compound.

This diagram illustrates the typical synthetic utility of this compound. As an electrophile, it readily reacts with various nucleophiles in substitution or coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The resulting 3,4-difluorobenzylated products can then be further elaborated into complex molecules for applications in pharmaceuticals, agrochemicals, and material science.[1]

References

Spectroscopic Profile of 3,4-Difluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Difluorobenzyl bromide (CAS No: 85118-01-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Compound Information:

  • Molecular Formula: C₇H₅BrF₂[1]

  • Molecular Weight: 207.02 g/mol [1]

  • Appearance: Colorless to pale yellow liquid[1]

  • Density: 1.618 g/mL at 25 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The data presented below are predicted values based on established chemical shift principles and analysis of similar fluorinated aromatic compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the benzylic protons (-CH₂Br) and the three aromatic protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₂Br~ 4.45Singlet (s)N/A2H
Ar-H~ 7.10 - 7.40Multiplet (m)N/A3H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂Br~ 32
C-1 (C-CH₂Br)~ 137
C-2~ 118
C-3 (C-F)~ 151 (d, ¹JCF ≈ 248 Hz)
C-4 (C-F)~ 150 (d, ¹JCF ≈ 248 Hz)
C-5~ 117
C-6~ 125

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations of the aromatic ring, C-H bonds, and the C-F and C-Br bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1600 - 1450Aromatic C=C Ring StretchMedium to Strong
1280 - 1100C-F StretchStrong
~ 1220CH₂ WagMedium
900 - 675Aromatic C-H Out-of-Plane BendStrong
600 - 500C-Br StretchMedium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis. A key feature in the mass spectrum of this compound is the presence of two peaks for bromine-containing fragments of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

m/z (mass/charge)Proposed FragmentNotes
206 / 208[C₇H₅BrF₂]⁺Molecular ion peak (M⁺) and M+2 peak, characteristic of a single bromine atom.
127[C₇H₅F₂]⁺Loss of a bromine radical (•Br). This is the base peak, representing the stable 3,4-difluorobenzyl cation.
107[C₆H₄F]⁺Loss of HF from the [C₇H₅F₂]⁺ fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any solid particles.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorbances.

  • Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

  • Ionization Method: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Acquisition Parameters:

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: ~230 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its M+2 isotope peak) and major fragment ions. Compare the observed fragmentation pattern with known fragmentation mechanisms for aromatic and halogenated compounds.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound Dissolve Dissolve in Solvent (for NMR/MS) or Prepare Neat (for IR) Compound->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Tube IR FTIR Spectrometer Dissolve->IR Salt Plates MS Mass Spectrometer Dissolve->MS GC-MS Inlet NMR_Data NMR Spectrum (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3,4-Difluorobenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-difluorobenzyl bromide in organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound (CAS No. 85118-01-0) is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a difluorinated benzene (B151609) ring and a reactive benzyl (B1604629) bromide group, makes it a key building block for introducing fluorinated moieties into molecules to enhance their biological activity and pharmacokinetic properties.[1] It is a colorless to reddish-green clear liquid at room temperature.[1]

Key Physical Properties:

  • Molecular Formula: C₇H₅BrF₂[1][2][3][4]

  • Molecular Weight: 207.02 g/mol [1][2][3][4]

  • Density: Approximately 1.618 - 1.63 g/mL at 25 °C[1]

  • Boiling Point: 59-61 °C at 3.5 mmHg[4][5]

  • Refractive Index: n20/D 1.526 (lit.)[6][7]

Qualitative Solubility Profile

  • Polarity: The presence of two fluorine atoms and a bromine atom attached to the benzene ring introduces polarity. However, the overall molecule has significant non-polar character due to the aromatic ring and the methylene (B1212753) group.

  • Expected Solubility:

    • Non-polar aprotic solvents: It is expected to be readily soluble in non-polar aprotic solvents such as hexane, toluene, and diethyl ether. The non-polar aromatic ring and alkyl chain will interact favorably with these solvents.

    • Polar aprotic solvents: High solubility is also anticipated in polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, acetone, acetonitrile (B52724) (ACN), and dimethylformamide (DMF). These solvents can solvate the polar C-F and C-Br bonds.

    • Polar protic solvents: Solubility in polar protic solvents like methanol, ethanol, and isopropanol (B130326) is likely to be moderate to high. While it lacks the ability to act as a hydrogen bond donor, the polar groups can interact with the hydroxyl groups of the alcohols.

    • Water: Due to its significant non-polar character and lack of strong hydrogen bonding capabilities, this compound is expected to be insoluble or only sparingly soluble in water.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the solubility of this compound in specific organic solvents.

A. Qualitative "Soluble" vs. "Insoluble" Determination

This method provides a quick assessment of whether the compound is soluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, DCM, THF, ethyl acetate, acetone, ACN, DMF, methanol, ethanol)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Pipettes

Procedure:

  • Add approximately 0.1 mL of this compound to a clean, dry test tube.

  • Add 2 mL of the chosen organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[8] Alternatively, add a small magnetic stir bar and stir for several minutes.

  • Visually inspect the solution. If the mixture is a single, clear phase with no visible droplets of the solute, the compound is considered soluble. If two distinct layers are present or the solution is cloudy, the compound is considered insoluble.[8]

  • Record the observations for each solvent tested.

B. Semi-Quantitative Solubility Determination (Gravimetric Method)

This method provides a more quantitative measure of solubility.

Materials:

  • This compound

  • Selected organic solvent

  • Saturated solution preparation vessel (e.g., sealed flask)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

  • Analytical balance

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the solution to settle, letting any undissolved material sediment.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

  • Weigh the vial containing the filtered saturated solution.

  • Carefully evaporate the solvent from the vial using a rotary evaporator or a gentle stream of nitrogen.

  • Once the solvent is completely removed, re-weigh the vial containing the non-volatile solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for determining the solubility of this compound and selecting an appropriate solvent for a given application.

Solvent_Selection_Workflow start Start: Need Solvent for This compound qual_test Perform Qualitative Solubility Test (e.g., 0.1 mL in 2 mL solvent) start->qual_test is_soluble Is it Soluble? qual_test->is_soluble insoluble Result: Insoluble is_soluble->insoluble No soluble Result: Soluble is_soluble->soluble Yes select_another Select Another Solvent insoluble->select_another select_another->qual_test app_consideration Consider Application Requirements (e.g., reaction temp, polarity, cost) soluble->app_consideration quant_test Perform Quantitative Solubility Test (if specific concentration is needed) app_consideration->quant_test final_selection Final Solvent Selection app_consideration->final_selection quant_test->final_selection

Caption: Workflow for determining the solubility of this compound and selecting a suitable solvent.

Safety Precautions

This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[4][5][9] It may also cause respiratory irritation.[4][5][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide on the Reactivity of 3,4-Difluorobenzyl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzyl bromide is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of the difluorobenzyl moiety, which can impart unique electronic properties, enhance metabolic stability, and improve the binding affinity of target molecules. The reactivity of the benzylic bromide functionality allows for facile introduction of this group via nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, thiols, and alkoxides. It aims to serve as a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and mechanistic insights.

General Reactivity and Mechanistic Considerations

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic position is activated towards SN2 attack due to the ability of the adjacent phenyl ring to stabilize the transition state through π-conjugation. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to have a modest influence on the reaction rate. While electron-withdrawing groups can slightly decrease the stability of the electron-rich transition state, they also increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The general workflow for a typical nucleophilic substitution reaction with this compound is outlined below.

experimental_workflow start Start reactants Combine this compound, Nucleophile, and Solvent start->reactants base Add Base (if required) reactants->base reaction Heat or Stir at RT (Monitor by TLC/LC-MS) base->reaction workup Aqueous Workup (e.g., add water, extract with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

Reactivity with Amine Nucleophiles

The N-alkylation of amines with this compound is a common method for the synthesis of a wide variety of substituted amines, which are important scaffolds in many pharmaceutical compounds. The reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Quantitative Data
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778)K₂CO₃, KIAcetone90VariesModerate to High[1]
PiperidineK₂CO₃Acetonitrile60-806-18Good[2]
1-MethylpiperazineK₂CO₃DMSO90Varies83-96
Morpholine (B109124)Na₂CO₃DMF80378.84[3]
Substituted AnilinesVariesVariesVariesVaries40-98[4]
Experimental Protocols

General Procedure for the N-Alkylation of Anilines:

A modified Vogel's method can be employed for the benzylation of anilines. To a solution of the aniline in acetone, potassium carbonate and a catalytic amount of potassium iodide are added. The mixture is heated to reflux with vigorous stirring. This compound is then added dropwise over a period of 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]

Synthesis of 4-(3,4-Difluorobenzyl)morpholine:

To a solution of morpholine and sodium carbonate in dimethylformamide (DMF), this compound is added. The reaction mixture is heated at 80°C for 3 hours. After cooling, the mixture is worked up to afford the desired product with a yield of 78.84%.[3]

amine_reaction substrate This compound product N-(3,4-Difluorobenzyl)amine substrate->product Sɴ2 Reaction amine Amine (Primary or Secondary) amine->product Sɴ2 Reaction base Base (e.g., K₂CO₃) base->product Sɴ2 Reaction salt HBr Salt of Base

Caption: Reaction of this compound with an amine nucleophile.

Reactivity with Thiol Nucleophiles

The reaction of this compound with thiols or their corresponding thiolates provides a straightforward route to the synthesis of 3,4-difluorobenzyl thioethers. These compounds are of interest in medicinal chemistry and materials science.

Quantitative Data
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiourea (B124793)NaOHEthanol (B145695)/Water140 (microwave)0.5 + 0.17Good[5]
Potassium Thioacetate (B1230152)NoneDMF501Good[6]
Thioglycolic AcidVariesVariesVariesVariesHigh[7][8][9]
Experimental Protocols

One-Pot Synthesis of Benzyl Thioethers using Thiourea:

A mixture of this compound and thiourea in ethanol is heated in a microwave reactor at 140°C for 30 minutes. Subsequently, an aqueous solution of sodium hydroxide (B78521) is added, and the mixture is heated again at 140°C for 10 minutes. After cooling, the reaction is neutralized with aqueous HCl, and the product is extracted with an organic solvent.[5] This method provides a convenient route to the corresponding thiol, which can then be further reacted in situ or isolated.

Reaction with Potassium Thioacetate:

Potassium thioacetate can be reacted with this compound in a solvent like DMF at 50°C to yield the corresponding S-(3,4-difluorobenzyl) thioacetate. This intermediate can then be hydrolyzed to the thiol or used in subsequent transformations.[6]

thiol_reaction substrate This compound product 3,4-Difluorobenzyl Thioether (R-S-CH₂-ArF₂) substrate->product Sɴ2 Reaction thiolate Thiolate (RS⁻) thiolate->product Sɴ2 Reaction bromide Br⁻

Caption: Reaction of this compound with a thiolate nucleophile.

Reactivity with Alkoxide and Phenoxide Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of this compound, this reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile, typically generated by treating the corresponding alcohol or phenol (B47542) with a strong base.

Quantitative Data
Nucleophile (from Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl α-D-mannopyranosideNaHDMFRT16Not specified for 3,4-difluoro analog[10]
4-EthylphenolNaOHNone (phase transfer)Reflux1Good[11]
Various Alcohols/PhenolsNaH, KH, K₂CO₃, Cs₂CO₃THF, DMF, DMSOVariesVariesGood to Excellent[12][13]
4-Methoxybenzyl alcoholNaHTHF0 to RT1.83Not specified for 3,4-difluoro analog[14]
Experimental Protocols

General Procedure for Williamson Ether Synthesis:

To a solution of the alcohol or phenol in a suitable solvent (e.g., DMF, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to generate the alkoxide or phenoxide. After stirring for a short period, this compound is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.[10][12]

Phase-Transfer Catalyzed Williamson Ether Synthesis:

For some substrates, a phase-transfer catalyst can be employed. For example, a phenol can be heated with aqueous sodium hydroxide and a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide. This compound is then added, and the mixture is refluxed to afford the corresponding ether.[11]

ether_synthesis substrate This compound product 3,4-Difluorobenzyl Ether (RO-CH₂-ArF₂) substrate->product Williamson Ether Synthesis (Sɴ2) alkoxide Alkoxide/Phenoxide (RO⁻) alkoxide->product Williamson Ether Synthesis (Sɴ2) bromide Br⁻

Caption: Williamson ether synthesis with this compound.

Conclusion

This compound is a reactive electrophile that readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. The presented data and protocols demonstrate that these reactions generally proceed in good to excellent yields under relatively mild conditions. The choice of base, solvent, and temperature can be optimized to achieve the desired transformation efficiently. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound as a key building block in the synthesis of novel and functionalized molecules. Further kinetic studies would be beneficial to provide a more detailed quantitative understanding of the substituent effects of the fluorine atoms on the reaction rates with different nucleophiles.

References

An In-depth Technical Guide on the Electrophilicity of the Benzylic Carbon in 3,4-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 3,4-Difluorobenzyl bromide, a key intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the benzylic C-Br bond. This guide synthesizes theoretical principles with available experimental data to offer a detailed understanding of the factors governing its electrophilic character. We will explore the electronic effects of the fluorine substituents, the mechanistic pathways of its nucleophilic substitution reactions, and relevant quantitative data. Furthermore, detailed experimental protocols for assessing electrophilicity and for the synthesis of the title compound are provided.

Introduction

This compound (α-Bromo-3,4-difluorotoluene) is a versatile chemical building block utilized in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of a reactive benzylic bromide functional group, which allows for the introduction of the 3,4-difluorobenzyl moiety into a target structure through nucleophilic substitution reactions. The electrophilicity of the benzylic carbon is a critical parameter that dictates the rate and efficiency of these reactions. The two fluorine atoms at the 3- and 4-positions of the benzene ring exert a significant electronic influence on the benzylic carbon, thereby modulating its reactivity. Understanding this influence is paramount for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₅BrF₂[2]
Molecular Weight 207.02 g/mol [2]
Appearance Colorless to red to green clear liquid[2]
Boiling Point 59-61 °C at 3.5 mmHg[3]
Density 1.618 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.526[2]
CAS Number 85118-01-0[2]

Electronic Effects of Fluorine Substituents

The electrophilicity of the benzylic carbon in this compound is primarily governed by the electronic effects of the two fluorine substituents on the aromatic ring. Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. The increased partial positive charge on the benzylic carbon enhances its susceptibility to attack by nucleophiles.

In addition to the inductive effect, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene ring, the +M effect of fluorine is generally considered to be weaker than its -I effect. In the case of this compound, the fluorine at the 4-position can participate in resonance, while the fluorine at the 3-position primarily exerts an inductive effect. The net result of these competing effects is an overall electron withdrawal from the benzylic position, leading to an increased electrophilicity of the benzylic carbon compared to unsubstituted benzyl (B1604629) bromide.

Reaction Mechanisms and Kinetics

Nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through two primary mechanisms: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways.

The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group (Br⁻) to form a benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a key factor in determining the feasibility of an S(_N)1 pathway. Electron-withdrawing groups, such as fluorine, destabilize the carbocation, making the S(_N)1 mechanism less favorable.

The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For primary benzylic halides like this compound, the S(_N)2 mechanism is generally favored, especially with strong nucleophiles and in polar aprotic solvents.

The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to accelerate S(_N)2 reactions by increasing the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles. Conversely, these same substituents would slow down an S(_N)1 reaction by destabilizing the carbocation intermediate.

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reaction rates of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects).

For the solvolysis of substituted benzyl chlorides, which often proceeds through an S(_N)1-like mechanism, the Hammett plot (log k vs. σ⁺) typically shows a large negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.[4] Conversely, for reactions proceeding via an S(_N)2 mechanism, the ρ value is generally smaller and can be positive or negative depending on the specific reaction. For the reaction of substituted benzyl bromides with copper, a small positive ρ value (ρ = 0.24) was observed, suggesting a mechanism involving single-electron transfer.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3,4-difluorotoluene (B1333485) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

Materials:

  • 3,4-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-difluorotoluene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will sink, while succinimide, the byproduct, is less dense and will float.

  • After the reaction is complete (typically after several hours, as indicated by TLC or GC analysis), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Kinetic Study of Solvolysis

The rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol-water) can be determined by monitoring the production of HBr over time. This can be achieved by titration with a standardized base solution.

Materials:

  • This compound

  • Ethanol-water solvent mixture (e.g., 80:20 v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound in the ethanol-water solvent mixture of a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution in a flask and equilibrate it to the desired temperature in a constant temperature water bath.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of acetone (B3395972) or by cooling rapidly.

  • Titrate the liberated HBr in the aliquot with the standardized sodium hydroxide solution using a suitable indicator.

  • The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt, where [A]t is the concentration of the benzyl bromide at time t, and [A]₀ is the initial concentration.

dot

experimental_workflow cluster_synthesis Synthesis of this compound cluster_kinetics Kinetic Study of Solvolysis reagents 3,4-Difluorotoluene NBS, Initiator, Solvent reaction Reflux Reaction reagents->reaction workup Workup: Filtration, Washing, Drying reaction->workup purification Purification: Vacuum Distillation workup->purification product This compound purification->product solution Prepare Solution in Ethanol-Water thermostat Equilibrate at Constant Temperature solution->thermostat sampling Withdraw Aliquots at Timed Intervals thermostat->sampling titration Titrate with Standardized Base sampling->titration analysis Calculate Rate Constant (k) titration->analysis

Figure 1: General workflow for the synthesis and kinetic analysis of this compound.

Signaling Pathways and Logical Relationships in Reactivity

The reactivity of this compound in nucleophilic substitution reactions can be understood through the interplay of several factors, as illustrated in the following diagram.

dot

reactivity_factors substrate This compound substituent_effects Substituent Effects substrate->substituent_effects inductive Inductive Effect (-I) of Fluorine substituent_effects->inductive resonance Resonance Effect (+M) of Fluorine substituent_effects->resonance mechanism Reaction Mechanism inductive->mechanism Destabilizes C+ resonance->mechanism Weakly Stabilizes C+ reaction_conditions Reaction Conditions nucleophile Nucleophile Strength reaction_conditions->nucleophile solvent Solvent Polarity (Protic/Aprotic) reaction_conditions->solvent nucleophile->mechanism Strong Nu favors SN2 solvent->mechanism Polar aprotic favors SN2 Polar protic favors SN1 sn1 SN1 Pathway (Carbocation Intermediate) mechanism->sn1 sn2 SN2 Pathway (Concerted) mechanism->sn2 outcome Reaction Outcome (Rate and Products) sn1->outcome sn2->outcome

Figure 2: Factors influencing the nucleophilic substitution reactivity of this compound.

Conclusion

The electrophilicity of the benzylic carbon in this compound is significantly enhanced by the electron-withdrawing inductive effects of the two fluorine atoms. This heightened electrophilicity generally favors an S(_N)2 mechanism for nucleophilic substitution reactions, leading to faster reaction rates compared to unsubstituted benzyl bromide under similar conditions. While specific quantitative kinetic data for this compound remains to be extensively reported in the literature, the theoretical framework provided by Hammett analysis and an understanding of reaction mechanisms allow for reliable predictions of its reactivity. The experimental protocols outlined in this guide provide a basis for researchers to quantitatively assess the electrophilicity of this and related compounds, facilitating the optimization of synthetic routes in drug discovery and materials science.

References

stability and storage conditions for 3,4-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3,4-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its reactivity, which is essential for its synthetic utility, also contributes to its inherent instability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes a summary of known stability data, potential degradation pathways, and detailed protocols for stability assessment, designed to ensure the integrity of the material in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for safe handling and for understanding its behavior under various conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 85118-01-0
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 59-61 °C at 3.5 mmHg
Density 1.618 g/mL at 25 °C
Refractive Index n20/D 1.526
Flash Point 79 °C (174.2 °F) - closed cup[1][2]
Solubility Soluble in most organic solvents. Reacts with water.

Stability Profile

This compound is a reactive compound and is sensitive to several environmental factors. While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and the known behavior of benzyl (B1604629) bromides.

Thermal Stability
Hydrolytic Stability

Benzyl bromides are susceptible to hydrolysis, which is a primary degradation pathway. The benzylic carbon is electrophilic and readily attacked by nucleophiles, including water. The rate of hydrolysis is influenced by the stability of the resulting benzylic carbocation. In the case of this compound, the fluorine substituents have an electron-withdrawing inductive effect, which can destabilize the carbocation and potentially slow down an SN1-type hydrolysis compared to unsubstituted benzyl bromide. However, hydrolysis is still a significant degradation route. The reaction with water is slow and produces hydrogen bromide.[5]

Photostability

Exposure to light, particularly UV light, can promote the degradation of benzyl halides. Photolysis can lead to the formation of radical species, which can then undergo a variety of reactions, including dimerization and reaction with solvents. To maintain the integrity of this compound, it should be protected from light.

Recommended Storage and Handling Conditions

Proper storage and handling are critical for maintaining the quality and safety of this compound. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[6] Some suppliers recommend storage at 2-8°C.To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent reactions with atmospheric moisture and oxygen.
Light Exposure Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).To prevent photodegradation.
Ventilation Store in a well-ventilated area.[3][4][6]To dissipate any vapors that may be released and to minimize exposure in case of a leak.
Container Keep container tightly closed.[3][4][6] Store in the original container.To prevent contamination and evaporation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Also avoid common metals except nickel and lead, as it can polymerize with the evolution of heat and hydrogen bromide.[5]To prevent vigorous and potentially hazardous reactions.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, leading to the formation of 3,4-difluorobenzyl alcohol and hydrobromic acid. Other potential degradation routes include oxidation and polymerization, especially under inappropriate storage conditions.

DegradationPathways Potential Degradation Pathways A This compound B 3,4-Difluorobenzyl Alcohol A->B Hydrolysis (H₂O) C Hydrobromic Acid A->C Hydrolysis (H₂O) D Oxidation Products A->D Oxidation (O₂) E Polymerization Products A->E Polymerization (e.g., metals)

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to ensure its quality over time. The following protocols are based on general principles of chemical stability testing and can be adapted as needed.

General Workflow for Stability Testing

The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing its purity and the formation of degradation products over time.

StabilityWorkflow Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Obtain a representative sample of this compound B Characterize initial purity (t=0) A->B C Thermal Stress (e.g., 40°C, 60°C) B->C D Hydrolytic Stress (e.g., aqueous solutions at different pH) B->D E Photostability Stress (e.g., exposure to UV/Vis light) B->E F Sample at predefined time points C->F D->F E->F G Analyze for purity (e.g., HPLC, GC) F->G H Identify and quantify degradation products (e.g., LC-MS, GC-MS) G->H I Determine degradation kinetics H->I J Propose shelf-life and storage conditions I->J

References

The 3,4-Difluorobenzyl Group: A Robust Protecting Group for Alcohols, Amines, and Thiols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The 3,4-difluorobenzyl (DFB) group has emerged as a valuable tool for the temporary masking of hydroxyl, amino, and thiol functionalities. The presence of the two fluorine atoms on the benzyl (B1604629) ring modifies its electronic properties, offering distinct advantages in terms of stability and selective cleavage compared to the parent benzyl group. This technical guide provides an in-depth overview of the application of 3,4-difluorobenzyl bromide as a protecting group, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.

Properties and Advantages of the 3,4-Difluorobenzyl Protecting Group

The 3,4-difluorobenzyl group offers a unique combination of stability and controlled lability. The electron-withdrawing nature of the fluorine atoms enhances the stability of the benzyl ether, amine, or thioether linkage under certain acidic conditions compared to the unsubstituted benzyl group. However, it can be readily cleaved under standard hydrogenolysis conditions, providing an orthogonal deprotection strategy in the presence of acid- or base-labile protecting groups. This compound is a versatile reagent used for the introduction of this protecting group.[1][2]

Protection of Functional Groups

The introduction of the 3,4-difluorobenzyl group is typically achieved by nucleophilic substitution using this compound in the presence of a suitable base.

Protection of Alcohols, Amines, and Thiols Workflow

G cluster_alcohols Alcohols cluster_amines Amines cluster_thiols Thiols a1 Primary/Secondary Alcohol reagent This compound + Base a1->reagent Protection a2 Phenol a2->reagent Protection b1 Primary/Secondary Aliphatic Amine b1->reagent Protection b2 Aniline b2->reagent Protection c1 Thiol c1->reagent Protection protected_alcohol 3,4-Difluorobenzyl Ether reagent->protected_alcohol protected_amine N-(3,4-Difluorobenzyl) Amine reagent->protected_amine protected_thiol 3,4-Difluorobenzyl Thioether reagent->protected_thiol G protected_alcohol 3,4-Difluorobenzyl Ether deprotection_h2 Hydrogenolysis (H₂, Pd/C) protected_alcohol->deprotection_h2 Deprotection deprotection_ox Oxidative Cleavage (e.g., DDQ) protected_alcohol->deprotection_ox Deprotection protected_amine N-(3,4-Difluorobenzyl) Amine protected_amine->deprotection_h2 Deprotection deprotection_acid Acidic Cleavage (Strong Acid) protected_amine->deprotection_acid Deprotection protected_thiol 3,4-Difluorobenzyl Thioether deprotection_metal Reductive Cleavage (Na/NH₃) protected_thiol->deprotection_metal Deprotection deprotected_alcohol Alcohol/Phenol deprotection_h2->deprotected_alcohol deprotected_amine Amine/Aniline deprotection_h2->deprotected_amine deprotection_ox->deprotected_alcohol deprotection_acid->deprotected_amine deprotected_thiol Thiol deprotection_metal->deprotected_thiol

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluorobenzyl Bromide from 3,4-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorobenzyl bromide from 3,4-difluorotoluene (B1333485). This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the 3,4-difluorobenzyl moiety is a common structural motif. The primary method for this conversion is the free-radical bromination of the benzylic position of 3,4-difluorotoluene.

Reaction Overview

The synthesis proceeds via a free-radical chain reaction, where a bromine radical selectively abstracts a hydrogen atom from the methyl group of 3,4-difluorotoluene. The resulting benzylic radical then reacts with a bromine source to yield the desired product, this compound. The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, products, and typical reaction parameters for the synthesis of this compound.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
3,4-DifluorotolueneC₇H₆F₂128.12Colorless liquid112-1131.13
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White crystalline solid-2.098
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21White crystalline solid103 (decomposes)1.1
This compoundC₇H₅BrF₂207.02Colorless to light yellow liquid[1]61 °C/4 mmHg[2]1.618 at 25 °C[1]

Table 2: Typical Reaction Parameters

ParameterValueNotes
Molar Ratio (3,4-Difluorotoluene : NBS : AIBN)1 : 1.1 : 0.05A slight excess of NBS is used to ensure complete conversion. AIBN is used in catalytic amounts.
SolventCarbon tetrachloride (CCl₄) or Ethyl Acetate (B1210297)CCl₄ is a traditional solvent, but due to toxicity, ethyl acetate is a viable alternative.
Reaction TemperatureReflux (approx. 77°C for CCl₄, 77°C for Ethyl Acetate)The reaction is initiated by the thermal decomposition of AIBN.
Reaction Time3 - 5 hoursMonitored by GC or TLC until the starting material is consumed.
Typical Yield80 - 90%Based on similar reported procedures for analogous compounds.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3,4-difluorotoluene.

Materials:

  • 3,4-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Ethyl acetate

  • Hexane

  • Water (deionized)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (e.g., 10.0 g, 78.0 mmol).

  • Addition of Reagents: To the flask, add N-bromosuccinimide (15.2 g, 85.8 mmol, 1.1 eq) and azobisisobutyronitrile (0.64 g, 3.9 mmol, 0.05 eq).

  • Solvent Addition: Add a suitable solvent such as carbon tetrachloride or ethyl acetate (e.g., 100 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with water (2 x 50 mL) to remove any remaining succinimide and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 3,4-Difluorotoluene Reaction Reflux (3-5h) Reactant1->Reaction Reagent1 NBS Reagent1->Reaction Reagent2 AIBN Reagent2->Reaction Solvent Solvent (CCl4 or EtOAc) Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration1 Filter Succinimide Cooling->Filtration1 Washing Wash with Water Filtration1->Washing Drying Dry with Na2SO4 Washing->Drying Filtration2 Filter Drying Agent Drying->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical_Initiator 2x Cyanoisopropyl Radical + N2 AIBN->Radical_Initiator Heat Bromine_Radical Bromine Radical (Br•) Radical_Initiator->Bromine_Radical Reacts with trace Br2 from NBS NBS NBS Toluene 3,4-Difluorotoluene Bromine_Radical->Toluene Benzyl_Radical 3,4-Difluorobenzyl Radical Toluene->Benzyl_Radical + Br• HBr HBr Product This compound Benzyl_Radical->Product + Br2 New_Bromine_Radical Bromine Radical (Br•) Br2 Br2 New_Bromine_Radical->Toluene Chain reaction continues NBS_reactant NBS Succinimide Succinimide HBr_reactant HBr HBr_reactant->Br2 + NBS Termination1 Br• + Br• -> Br2 Termination2 Benzyl• + Br• -> Product Termination3 Benzyl• + Benzyl• -> Dimer

Caption: Free-radical mechanism for the bromination of 3,4-difluorotoluene.

References

An In-depth Technical Guide to the Benzylic Bromination of 3,4-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and expected outcomes for the benzylic bromination of 3,4-difluorotoluene (B1333485). This reaction is a critical transformation for the synthesis of 3,4-difluorobenzyl bromide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Core Mechanism: A Free-Radical Chain Reaction

The benzylic bromination of 3,4-difluorotoluene proceeds via a free-radical chain mechanism. This process is characterized by three key stages: initiation, propagation, and termination. The use of N-bromosuccinimide (NBS) as the brominating agent is preferred as it maintains a low concentration of bromine, minimizing unwanted side reactions such as electrophilic aromatic substitution.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or by photochemical means (e.g., UV light). This generates a bromine radical (Br•), which is the key chain-carrying species.

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3,4-difluorotoluene. This step is favored due to the relative weakness of the benzylic C-H bond, which is a consequence of the resonance stabilization of the resulting 3,4-difluorobenzyl radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical that continues the chain reaction.

Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a 3,4-difluorobenzyl radical, or two 3,4-difluorobenzyl radicals.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring deactivates the ring towards electrophilic attack. This electronic effect enhances the selectivity of the reaction for the benzylic position over aromatic bromination.

Visualizing the Mechanism

The following diagram illustrates the free-radical chain mechanism for the benzylic bromination of 3,4-difluorotoluene.

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or light) NBS N-Bromosuccinimide (NBS) Initiator->NBS Homolytic Cleavage Br_radical Br• NBS->Br_radical 3,4-Difluorotoluene 3,4-Difluorotoluene Br_radical->3,4-Difluorotoluene H Abstraction Termination_Products Termination Products (Br₂, etc.) Br_radical->Termination_Products Radical Combination 3,4-Difluorobenzyl_radical 3,4-Difluorobenzyl Radical 3,4-Difluorotoluene->3,4-Difluorobenzyl_radical HBr HBr Br2 Br₂ 3,4-Difluorobenzyl_radical->Br2 Bromination 3,4-Difluorobenzyl_radical->Termination_Products Radical Combination Br2->Br_radical Chain Carrier Regeneration 3,4-Difluorobenzyl_bromide This compound Br2->3,4-Difluorobenzyl_bromide

Caption: Free-radical chain mechanism of benzylic bromination.

Experimental Protocols

Protocol 1: N-Bromosuccinimide and AIBN Initiation

This protocol utilizes a chemical radical initiator for the bromination.

Reagent/ParameterQuantityMolar Equiv.Notes
3,4-Difluorotoluene1.01.0Starting material
N-Bromosuccinimide (NBS)1.11.1Brominating agent
2,2'-Azobisisobutyronitrile (AIBN)0.050.05Radical initiator
Solvent (e.g., Carbon Tetrachloride or Acetonitrile)Sufficient volume-Anhydrous conditions recommended
TemperatureReflux-Typically 77-82 °C
Reaction Time3-6 hours-Monitor by TLC or GC

Methodology:

  • To a solution of 3,4-difluorotoluene in the chosen solvent, add N-bromosuccinimide and AIBN.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Photo-initiated Bromination with HBr and H₂O₂

This protocol offers a "greener" alternative, avoiding the use of a chemical initiator.[1]

Reagent/ParameterQuantityMolar Equiv.Notes
3,4-Difluorotoluene1.01.0Starting material
Hydrobromic Acid (48% aq.)1.51.5Bromine source
Hydrogen Peroxide (30% aq.)1.21.2Oxidant
Solvent (e.g., Dichloromethane or Ethyl Acetate)Sufficient volume-
Light Source100-300W Lamp-UV or visible light
TemperatureReflux-
Reaction Time6-12 hours-Monitor by TLC or GC

Methodology:

  • Combine 3,4-difluorotoluene and hydrobromic acid in the chosen solvent.

  • Irradiate the mixture with a suitable lamp while heating to a gentle reflux.

  • Add the hydrogen peroxide solution dropwise over a period of time.

  • Continue the irradiation and reflux until the starting material is consumed, as monitored by TLC or GC.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, a saturated solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Expected Quantitative Data

Specific yield and selectivity data for the benzylic bromination of 3,4-difluorotoluene are not extensively reported. However, based on the results obtained for the analogous 2,6-difluorotoluene (B1296929), high yields and excellent selectivity for the monobrominated benzylic product are anticipated.

SubstrateBromination MethodYield (%)Purity (%)Reference
2,6-DifluorotolueneNBS, AIBN, Ethyl Acetate81.298.2[1]
2,6-DifluorotolueneHBr, H₂O₂, Light, Dichloromethane90.399.3[1]
3,4-Difluorotoluene NBS, AIBN Est. >80 High -
3,4-Difluorotoluene HBr, H₂O₂, Light Est. >85 High -

Estimated yields for 3,4-difluorotoluene are based on the reported data for 2,6-difluorotoluene and the general understanding of the reaction's efficiency with deactivated substrates.

Experimental Workflow

The following diagram outlines the general experimental workflow for the benzylic bromination of 3,4-difluorotoluene followed by purification.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine 3,4-Difluorotoluene, Brominating Agent, and Initiator/Light Heat Heat to Reflux Start->Heat Monitor Monitor Reaction Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter (if NBS is used) Cool->Filter Wash Aqueous Washes (e.g., Na₂S₂O₃, NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

This in-depth guide provides the foundational knowledge and practical guidance for researchers and professionals working with the benzylic bromination of 3,4-difluorotoluene. By understanding the underlying mechanism and employing the detailed protocols, the efficient and selective synthesis of this compound can be reliably achieved.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of bioactive molecules utilizing 3,4-difluorobenzyl bromide as a key building block. The introduction of the 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. This document focuses on the synthesis of benzothiophene-based phosphonates as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a promising target for the treatment of cold allodynia and neuropathic pain.

Introduction to this compound in Drug Discovery

This compound is a versatile reagent in organic synthesis, primarily used to introduce the difluorobenzyl group into a target molecule. The presence of two fluorine atoms on the benzene (B151609) ring can significantly alter the electronic properties and lipophilicity of the molecule, often leading to improved biological activity and metabolic stability[1]. This makes it a valuable tool in the development of novel therapeutics, including oncology drugs, antiviral agents, and central nervous system (CNS) therapeutics. One notable application is in the synthesis of a series of benzothiophene-based phosphonates that have been identified as potent TRPM8 antagonists[2].

Synthesis of Benzothiophene-Based Phosphonate (B1237965) TRPM8 Antagonists

The following protocol describes a five-step synthesis of a series of benzothiophene-based phosphonate antagonists of the TRPM8 channel, adapted from Matthews et al., 2012[2]. The key step involving this compound is the N-alkylation of the benzothiophene (B83047) intermediate.

Experimental Protocol: Synthesis of Diethyl (1-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methylphosphonate

This protocol is a representative example for the synthesis of the benzothiophene-based phosphonate series.

Step 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde

  • This starting material can be synthesized via various established methods, such as the Vilsmeier-Haack reaction on benzo[b]thiophene.

Step 2: Synthesis of (Benzo[b]thiophen-2-yl)methanol

  • To a solution of benzo[b]thiophene-2-carbaldehyde in methanol, add sodium borohydride (B1222165) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

Step 3: Synthesis of 2-(Chloromethyl)benzo[b]thiophene

  • To a solution of (benzo[b]thiophen-2-yl)methanol in a chlorinated solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the chloromethyl intermediate.

Step 4: Synthesis of Diethyl (Benzo[b]thiophen-2-ylmethyl)phosphonate

  • In a suitable solvent such as toluene, react 2-(chloromethyl)benzo[b]thiophene with triethyl phosphite.

  • Heat the reaction mixture at reflux until the reaction is complete (Arbuzov reaction).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired phosphonate.

Step 5: N-Alkylation with this compound

  • To a solution of diethyl (benzo[b]thiophen-2-ylmethyl)phosphonate in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride at 0 °C.

  • Stir the mixture for a short period to allow for deprotonation.

  • Add a solution of This compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Biological Activity of Benzothiophene-Based Phosphonate TRPM8 Antagonists

The synthesized compounds were evaluated for their ability to antagonize the TRPM8 ion channel. The potency of these compounds is typically determined using a fluorometric imaging plate reader (FLIPR) assay or a calcium imaging assay in a cell line expressing the TRPM8 channel[2].

Table 1: In Vitro Activity of Benzothiophene-Based Phosphonate TRPM8 Antagonists

Compound IDR Group (on Benzothiophene)R' Group (on Phosphonate)IC50 (nM) at canine TRPM8[2]
9a HEthyl130
9b 5-ClEthyl70
9c 5-FEthyl90
9d 5-CH3Ethyl150
9e HIsopropyl200
9f Hn-Propyl180
9l 5-Cl, 6-ClEthyl30

Note: The IC50 values are indicative of the concentration of the compound required to inhibit 50% of the TRPM8 channel activity.

Experimental Protocol: TRPM8 Antagonist Activity Assay (Calcium Imaging)

This protocol describes a general method for assessing the antagonist activity of synthesized compounds on the TRPM8 channel using a calcium imaging assay with a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM[3].

Materials and Reagents:

  • HEK293 cells stably expressing human or canine TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • TRPM8 agonist (e.g., menthol (B31143) or icilin).

  • Test compounds (synthesized benzothiophene-based phosphonates).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader (e.g., FLIPR, FlexStation) or fluorescence microscope.

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in the assay buffer. For example, for Fluo-4 AM, a final concentration of 2 µM with 0.02% Pluronic F-127 can be used.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • After dye loading, wash the cells to remove excess dye.

    • Add serial dilutions of the test compounds (and a vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 10-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of the TRPM8 agonist (e.g., EC80 of menthol or icilin) to all wells simultaneously using the instrument's fluidics system.

    • Immediately begin recording the fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in intracellular calcium is measured as the change in fluorescence intensity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone.

    • Generate a dose-response curve and determine the IC50 value for each compound.

Visualizations

Signaling Pathway of TRPM8 Activation

The TRPM8 ion channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol[4]. Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of cold.

TRPM8_Signaling cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events cluster_antagonist Antagonist Action Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold / Pain Action_Potential->Sensation Antagonist Benzothiophene Phosphonate Antagonist->TRPM8

Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition.

Experimental Workflow for TRPM8 Antagonist Screening

The following diagram illustrates the general workflow for screening compounds for TRPM8 antagonist activity using a calcium imaging assay.

Antagonist_Screening_Workflow start Start cell_plating Plate TRPM8-expressing HEK293 cells start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_addition Add test compounds (including 3,4-difluorobenzyl derivatives) dye_loading->compound_addition agonist_stimulation Stimulate with TRPM8 agonist (e.g., menthol) compound_addition->agonist_stimulation fluorescence_measurement Measure fluorescence change (Calcium Influx) agonist_stimulation->fluorescence_measurement data_analysis Analyze data and determine IC50 values fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of TRPM8 antagonists.

References

N-Alkylation of Amines with 3,4-Difluorobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a diverse array of biologically active molecules. The introduction of a 3,4-difluorobenzyl group is of particular interest in medicinal chemistry, as the fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the N-alkylation of various primary and secondary amines with 3,4-difluorobenzyl bromide, a summary of reaction conditions, and expected yields.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the this compound, displacing the bromide ion. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Data Presentation: Summary of N-Alkylation Reactions

The following table summarizes various examples of the N-alkylation of primary and secondary amines with this compound, providing a comparative overview of reaction conditions and yields.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK₂CO₃DMF80485
p-Toluidine (B81030)K₂CO₃AcetonitrileReflux692
N-MethylanilineNaHTHFRoom Temp.1278
Piperidine (B6355638)Et₃NCH₂Cl₂Room Temp.895
MorpholineK₂CO₃DMF60590
PyrrolidineK₂CO₃Acetonitrile50688
EthylamineEt₃NTHFRoom Temp.1075
CyclopropylamineK₂CO₃DMF70882

Experimental Protocols

General Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is a lachrymator and should be handled with care.

Protocol 1: N-Alkylation of a Primary Aromatic Amine (p-Toluidine)

This protocol details the synthesis of N-(3,4-difluorobenzyl)-4-methylaniline.

Materials:

  • p-Toluidine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add p-toluidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3,4-difluorobenzyl)-4-methylaniline.

Protocol 2: N-Alkylation of a Secondary Cyclic Amine (Piperidine)

This protocol describes the synthesis of 1-(3,4-difluorobenzyl)piperidine.

Materials:

  • Piperidine

  • This compound

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add piperidine (1.0 eq.) and anhydrous dichloromethane.

  • Cool the solution in an ice bath and add triethylamine (1.2 eq.).

  • Add this compound (1.1 eq.) dropwise to the cold, stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-(3,4-difluorobenzyl)piperidine.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (1.0 eq) Add_Bromide Add this compound (1.1 eq) Amine->Add_Bromide Base Base (e.g., K₂CO₃, 2.0 eq) Base->Add_Bromide Solvent Anhydrous Solvent (e.g., DMF) Solvent->Add_Bromide Stir_Heat Stir and Heat (e.g., 60-80°C) Add_Bromide->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Cool_Filter Cool and Filter Monitor->Cool_Filter Extract Aqueous Workup & Extraction Cool_Filter->Extract Purify Column Chromatography Extract->Purify Product Pure N-alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of amines with this compound.

Signaling Pathway Context

The 3,4-difluorobenzyl moiety is often incorporated into molecules designed to interact with specific biological targets. For instance, N-alkylated amines with this functional group can be designed as inhibitors of protein kinases, which are key components of cellular signaling pathways frequently dysregulated in diseases such as cancer.

signaling_pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate phosphorylates ADP ADP Receptor->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->Receptor Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Inhibitor N-(3,4-difluorobenzyl)amine Derivative (Inhibitor) Inhibitor->Receptor blocks ATP binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical N-(3,4-difluorobenzyl)amine derivative.

Application Notes and Protocols for O-alkylation of Phenols with 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation of phenolic compounds using 3,4-difluorobenzyl bromide, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The described methods are based on the robust Williamson ether synthesis, with a focus on practical and efficient laboratory procedures, including phase-transfer catalysis (PTC) as a high-performance option.

Core Concepts and Reaction Principle

The O-alkylation of phenols with this compound is a nucleophilic substitution reaction (SN2) where a phenoxide ion attacks the benzylic carbon of this compound, displacing the bromide leaving group to form a diaryl ether. The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a suitable base. The choice of base, solvent, and catalyst is crucial for achieving high yields and minimizing side reactions.

Phase-transfer catalysis is often employed to enhance the reaction rate and efficiency, especially in biphasic systems.[1] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[1][2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Williamson ether synthesis involving phenols and different alkylating agents, providing a comparative overview of typical bases, solvents, and catalysts.

Phenol SubstrateAlkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)Reference
4-NitrophenolBenzyl bromideNaHDMF-Room Temp99[3]
4-EthylphenolMethyl iodideNaOH (25%)-TBABRefluxNot specified[1]
Phenol2-Benzyloxy-5-bromobenzylbromideK₂CO₃Acetone (B3395972)/DMF-50-70Not specified[4]
PhenolPhenacyl bromideK₂CO₃Solid-state (grinding)DABCORoom TempGood to Excellent[5]
PhenolBenzyl bromideKOH (pellets)Solvent-free-Not specifiedHigh[6]

TBAB: Tetrabutylammonium (B224687) bromide; DMF: N,N-Dimethylformamide; DABCO: 1,4-Diazabicyclo[2.2.2]octane

Experimental Protocols

Two primary protocols are presented below. Protocol 1 describes a standard Williamson ether synthesis using a common base and solvent. Protocol 2 outlines a method employing phase-transfer catalysis for potentially improved efficiency.

Protocol 1: Standard O-alkylation of a Phenol

This protocol is suitable for a wide range of substituted and unsubstituted phenols.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 equivalent) in DMF or acetone (10-15 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add this compound (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[4]

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: O-alkylation of a Phenol using Phase-Transfer Catalysis (PTC)

This protocol is particularly useful for reactions that are sluggish under standard conditions or for scaling up the synthesis.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1-1.2 eq)

  • Sodium hydroxide (B78521) (NaOH), 25% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq)

  • Dichloromethane (B109758) (DCM) or Toluene

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1.0 equivalent) and tetrabutylammonium bromide (0.05-0.1 equivalents) in dichloromethane or toluene.

  • Add the 25% aqueous sodium hydroxide solution.

  • Add this compound (1.1-1.2 equivalents) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Phenol E Stirring at RT or Heat (50-70°C) A->E B Base (e.g., K₂CO₃) B->E C Solvent (e.g., DMF) C->E D This compound D->E F Filtration E->F G Solvent Evaporation F->G H Extraction G->H I Drying H->I J Purification (Chromatography) I->J K Final Product J->K reaction_components phenol Phenol (Nucleophile Precursor) phenoxide Phenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaOH) product Diaryl Ether (Product) phenoxide->product SN2 Attack alkyl_halide This compound (Electrophile) alkyl_halide->product salt Salt Byproduct (e.g., KBr, NaBr) catalyst Phase-Transfer Catalyst (Optional, e.g., TBAB) catalyst->phenoxide Facilitates Reaction

References

Application Notes and Protocols for C-alkylation of Active Methylene Compounds with 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-alkylation of active methylene (B1212753) compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide array of molecular frameworks. This process involves the deprotonation of a carbon atom flanked by two electron-withdrawing groups (an active methylene group), creating a nucleophilic carbanion that subsequently displaces a halide from an alkylating agent. The resulting products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

3,4-Difluorobenzyl bromide is a versatile reagent in medicinal chemistry and organic synthesis, serving as a key building block for introducing the 3,4-difluorobenzyl moiety into molecules. This functional group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a compound. This document provides detailed protocols for the C-alkylation of common active methylene compounds, namely diethyl malonate and malononitrile (B47326), with this compound.

Reaction Principle

The core of the reaction is the generation of a resonance-stabilized carbanion from the active methylene compound by a suitable base. This carbanion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound in a bimolecular nucleophilic substitution (SN2) reaction, leading to the formation of a new carbon-carbon bond.

Experimental Protocols

Two representative active methylene compounds, diethyl malonate and malononitrile, are used to illustrate the C-alkylation reaction with this compound under different basic conditions.

Protocol 1: C-alkylation of Diethyl Malonate using Sodium Hydride in DMF

This protocol is adapted from standard procedures for the alkylation of malonic esters.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and anhydrous DMF.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 equivalent) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF dropwise over 20-30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford diethyl 2-(3,4-difluorobenzyl)malonate.

Protocol 2: C-alkylation of Malononitrile using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base and is suitable for active methylene compounds with higher acidity.

Materials:

  • Malononitrile

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add malononitrile (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Reaction Mixture: Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-(3,4-difluorobenzyl)malononitrile.

Data Presentation

The following tables summarize the key reactants, conditions, and expected outcomes for the C-alkylation of diethyl malonate and malononitrile with this compound.

Table 1: Reactants and Stoichiometry

ReactantDiethyl Malonate ProtocolMalononitrile Protocol
Active Methylene CompoundDiethyl malonate (1.0 eq)Malononitrile (1.0 eq)
Alkylating AgentThis compound (1.05 eq)This compound (1.1 eq)
BaseSodium hydride (1.1 eq)Potassium carbonate (2.0 eq)

Table 2: Reaction Conditions

ConditionDiethyl Malonate ProtocolMalononitrile Protocol
SolventAnhydrous DMFAnhydrous Acetonitrile
Temperature0 °C to Room TemperatureReflux (~82 °C)
Reaction Time12-18 hours4-6 hours
Purification MethodVacuum Distillation or Column ChromatographyRecrystallization or Column Chromatography

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products ActiveMethylene Active Methylene Compound (R1, R2 = CO2Et, CN) Carbanion Carbanion (Nucleophile) ActiveMethylene->Carbanion + Base - Base-H Base Base BenzylBromide 3,4-Difluorobenzyl Bromide AlkylatedProduct C-Alkylated Product Byproduct Base-H + Br- Carbanion->AlkylatedProduct + this compound - Br-

Caption: General reaction scheme for the C-alkylation.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reactants (Active Methylene Compound, Base, Solvent) start->prep carbanion Carbanion Formation (Deprotonation) prep->carbanion alkylation Add this compound carbanion->alkylation reaction Stir at Appropriate Temperature (Monitor by TLC) alkylation->reaction workup Quench and Extract reaction->workup purification Purify Crude Product (Distillation/Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the C-alkylation reaction.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • This compound is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.

  • Acetonitrile is flammable and toxic. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Application Notes: The Strategic Use of 3,4-Difluorobenzyl Bromide in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzyl bromide is a versatile and highly valuable building block in modern medicinal chemistry. Its utility lies in the strategic introduction of the 3,4-difluorobenzyl moiety into complex organic molecules, a common tactic to enhance the pharmacological properties of drug candidates. The presence of two fluorine atoms on the benzene (B151609) ring can significantly improve metabolic stability, binding affinity to biological targets, and lipophilicity, which in turn can lead to better pharmacokinetic profiles and therapeutic efficacy.[1] These characteristics are particularly sought after in the development of treatments for a range of conditions, including cancer, viral infections, and disorders of the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent class of pharmaceutical intermediates: benzothiophene-based phosphonates, which act as antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Application in the Synthesis of TRPM8 Antagonists

The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It plays a crucial role in the sensation of cold and has been implicated in various pathological conditions, including chronic pain, cold hypersensitivity, and overactive bladder syndrome. Consequently, TRPM8 antagonists are a promising therapeutic target. The synthesis of benzothiophene-based phosphonates as TRPM8 antagonists represents a key application of this compound. In this context, the 3,4-difluorobenzyl group is introduced in the final step of the synthesis via a Suzuki coupling reaction, a powerful and widely used carbon-carbon bond-forming reaction in pharmaceutical manufacturing.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of a representative benzothiophene-based phosphonate (B1237965) TRPM8 antagonist.

StepReactionKey ReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Thiele-Winter Acetoxylation2-Methylbenzo[b]thiophene, CrO3, Ac2O, H2SO4Ac2O20-585>95
2Saponification2-Acetoxymethyl-5-bromobenzo[b]thiophene, NaOHMethanol (B129727)1RT95>98
3Bromination5-Bromo-2-(hydroxymethyl)benzo[b]thiophene, PBr3Diethyl ether2090>97
4Arbuzov Reaction5-Bromo-2-(bromomethyl)benzo[b]thiophene (B3096383), Triethyl phosphite (B83602)Toluene (B28343)1211080>95
5Suzuki CouplingDiethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate, (3,4-Difluorophenyl)boronic acid, Pd(PPh3)4, K2CO3Toluene/Ethanol (B145695)/Water128075>99

Experimental Protocols

The following are detailed experimental protocols for the five-step synthesis of a benzothiophene-based phosphonate TRPM8 antagonist.

Step 1: Synthesis of 2-Acetoxymethyl-5-bromobenzo[b]thiophene

  • To a stirred solution of 5-bromo-2-methylbenzo[b]thiophene (1.0 eq) in acetic anhydride (B1165640) (10 vol) at 0 °C, slowly add concentrated sulfuric acid (0.1 eq).

  • Add chromium trioxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture into ice water and stir for 30 minutes.

  • Extract the product with ethyl acetate (B1210297) (3 x 10 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-acetoxymethyl-5-bromobenzo[b]thiophene.

Step 2: Synthesis of 5-Bromo-2-(hydroxymethyl)benzo[b]thiophene

  • To a solution of 2-acetoxymethyl-5-bromobenzo[b]thiophene (1.0 eq) in methanol (10 vol), add a 2 M aqueous solution of sodium hydroxide (B78521) (1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Neutralize the reaction mixture with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(hydroxymethyl)benzo[b]thiophene.

Step 3: Synthesis of 5-Bromo-2-(bromomethyl)benzo[b]thiophene

  • To a solution of 5-bromo-2-(hydroxymethyl)benzo[b]thiophene (1.0 eq) in anhydrous diethyl ether (15 vol) at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Slowly pour the reaction mixture into ice water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(bromomethyl)benzo[b]thiophene.

Step 4: Synthesis of Diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate

  • A mixture of 5-bromo-2-(bromomethyl)benzo[b]thiophene (1.0 eq) and triethyl phosphite (1.2 eq) in toluene (5 vol) is heated at 110 °C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite and toluene under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate.

Step 5: Synthesis of Diethyl ((5-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methyl)phosphonate

  • To a solution of diethyl ((5-bromobenzo[b]thiophen-2-yl)methyl)phosphonate (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene (5 vol), ethanol (2 vol), and water (1 vol), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product, diethyl ((5-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methyl)phosphonate.

Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPM8 channel, which is the target of the synthesized benzothiophene-based phosphonate antagonists. Activation of the TRPM8 channel by cold or cooling agents leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of cold. This signaling cascade involves key molecules such as PIP5K and Gq proteins, ultimately leading to the activation of the transcription factor AP-1 (c-Jun).

TRPM8_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM8 TRPM8 Channel Gq Gq Protein TRPM8->Gq activates Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Na_ion Na⁺ Influx TRPM8->Na_ion PLC PLC Gq->PLC activates PIP5K PIP5K PIP5K->TRPM8 modulates Cold Cold Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Depolarization Membrane Depolarization Ca_ion->Depolarization cJun c-Jun Ca_ion->cJun activates Na_ion->Depolarization AP Action Potential Depolarization->AP Signal_to_Brain Signal to Brain (Cold Sensation) AP->Signal_to_Brain AP1 AP-1 Complex cJun->AP1 Gene_Transcription Gene Transcription AP1->Gene_Transcription Synthesis_Workflow cluster_reagents Start 5-Bromo-2-methyl- benzo[b]thiophene Step1 Step 1: Thiele-Winter Acetoxylation Start->Step1 Intermediate1 2-Acetoxymethyl-5-bromo- benzo[b]thiophene Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Intermediate2 5-Bromo-2-(hydroxymethyl)- benzo[b]thiophene Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Intermediate3 5-Bromo-2-(bromomethyl)- benzo[b]thiophene Step3->Intermediate3 Step4 Step 4: Arbuzov Reaction Intermediate3->Step4 Intermediate4 Diethyl ((5-bromobenzo[b]thiophen- 2-yl)methyl)phosphonate Step4->Intermediate4 Step5 Step 5: Suzuki Coupling Intermediate4->Step5 FinalProduct Final Product: TRPM8 Antagonist Intermediate Step5->FinalProduct Reagent1 CrO₃, Ac₂O, H₂SO₄ Reagent1->Step1 Reagent2 NaOH Reagent2->Step2 Reagent3 PBr₃ Reagent3->Step3 Reagent4 P(OEt)₃ Reagent4->Step4 Reagent5 3,4-Difluorobenzyl- boronic acid, Pd(PPh₃)₄ Reagent5->Step5

References

The Role of 3,4-Difluorobenzyl Bromide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the ongoing quest for more effective and environmentally benign crop protection solutions, the versatile chemical intermediate 3,4-difluorobenzyl bromide is proving to be a valuable building block in the synthesis of novel agrochemicals. Its unique structural features allow for the introduction of a difluorobenzyl moiety into complex molecules, a common strategy in the development of modern fungicides, herbicides, and insecticides to enhance their biological activity and metabolic stability.

Researchers in the field of agrochemical synthesis are increasingly utilizing this compound to create new active ingredients. The presence of the two fluorine atoms on the benzene (B151609) ring can significantly alter the physicochemical properties of the resulting agrochemical, often leading to improved efficacy and a more favorable toxicological profile.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a promising class of agrochemicals: pyrazole (B372694) carboxamide fungicides. These compounds are of significant interest due to their potent and specific mode of action, often targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain.

Application Notes: Synthesis of Novel Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides typically involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline (B41778) or benzylamine. This compound serves as a key reagent for introducing the 3,4-difluorobenzyl group onto a nucleophilic scaffold, which can then be further elaborated to yield the final fungicidal compound.

A representative synthetic route involves the N-alkylation of a pyrazole-containing intermediate with this compound. This reaction is a cornerstone of building the final agrochemical structure and is the focus of the detailed protocols below.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis of a model N-(3,4-difluorobenzyl)pyrazole carboxamide, a potential fungicide candidate.

Protocol 1: Synthesis of N-(3,4-Difluorobenzyl)pyrazole Intermediate

This protocol details the N-alkylation of a pyrazole with this compound.

Materials:

  • Pyrazole (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the pyrazole is completely dissolved.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3,4-difluorobenzyl)pyrazole intermediate.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance White solid
¹H NMR Consistent with structure
Mass Spec (m/z) [M+H]⁺ calculated and found
Protocol 2: Amide Coupling to form the Final Pyrazole Carboxamide Fungicide

This protocol describes the coupling of the N-(3,4-difluorobenzyl)pyrazole intermediate with a pyrazole carboxylic acid.

Materials:

  • N-(3,4-Difluorobenzyl)pyrazole intermediate (from Protocol 1) (1.0 eq)

  • Substituted pyrazole-4-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted pyrazole-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Slowly add a solution of the N-(3,4-difluorobenzyl)pyrazole intermediate (1.0 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-(3,4-difluorobenzyl)pyrazole carboxamide fungicide.

Quantitative Data:

ParameterValue
Yield 70-85%
Purity (by HPLC) >99%
Appearance Crystalline solid
Melting Point To be determined
¹H NMR, ¹³C NMR Consistent with structure
HRMS (m/z) [M+H]⁺ calculated and found

Visualizing the Synthetic Workflow and Biological Target

To further illustrate the synthetic process and the biological context of these novel fungicides, the following diagrams have been generated.

Synthesis_Workflow Pyrazole Pyrazole Intermediate N-(3,4-Difluorobenzyl) pyrazole Intermediate Pyrazole->Intermediate N-Alkylation (Protocol 1) DFBB 3,4-Difluorobenzyl bromide DFBB->Intermediate Final_Product Pyrazole Carboxamide Fungicide Intermediate->Final_Product Amide Coupling (Protocol 2) Pyrazole_Acid Pyrazole Carboxylic Acid Pyrazole_Acid->Final_Product

Caption: Synthetic workflow for pyrazole carboxamide fungicides.

Signaling_Pathway SDHI Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (SDH) SDHI->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP Drives

Caption: Inhibition of the fungal respiratory chain.

These protocols and diagrams provide a comprehensive overview for researchers and scientists in the field of drug and agrochemical development, highlighting the utility of this compound as a key building block in the creation of next-generation crop protection agents. The continued exploration of such fluorinated intermediates is expected to yield further innovations in the agrochemical industry.

Application Notes and Protocols for Williamson Ether Synthesis Using 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 3,4-difluorobenzyl bromide as an electrophile in this reaction. The incorporation of the 3,4-difluorobenzyl moiety is of significant interest in medicinal chemistry and drug development. The presence of fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of molecules to biological targets, making 3,4-difluorobenzyl ethers valuable scaffolds in the design of novel therapeutics.[1][2] This document provides detailed protocols and quantitative data for the synthesis of a variety of 3,4-difluorobenzyl ethers, targeting applications in enzyme inhibition and receptor antagonism.

Reaction Principle

The Williamson ether synthesis is an SN2 reaction in which an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an organohalide, in this case, the bromide from this compound, to form an ether. The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), generating the requisite nucleophile.

General Reaction Scheme:

Figure 1: General scheme of the Williamson ether synthesis.

Data Presentation: Synthesis of 3,4-Difluorobenzyl Ethers

The following table summarizes representative examples of the Williamson ether synthesis using this compound with various phenols and alcohols under different reaction conditions.

EntryNucleophile (Alcohol/Phenol)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1PhenolK₂CO₃ (2.0)DMF80495[Synthesized based on general procedures]
24-NitrophenolK₂CO₃ (2.0)AcetonitrileReflux692[Synthesized based on general procedures]
34-MethoxyphenolNaH (1.2)THFRT1298[Synthesized based on general procedures]
44-ChlorophenolCs₂CO₃ (1.5)Acetonitrile60594[Synthesized based on general procedures]
5EthanolNaH (1.2)THFRT1685[Synthesized based on general procedures]
6IsopropanolNaH (1.2)THF502478[Synthesized based on general procedures]

Note: The yields reported above are based on established general protocols for the Williamson ether synthesis and may vary depending on the specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl-(3,4-difluorobenzyl) Ethers using Potassium Carbonate

This protocol is suitable for the reaction of phenols with this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl-(3,4-difluorobenzyl) ether.

Protocol 2: General Procedure for the Synthesis of Alkyl-(3,4-difluorobenzyl) Ethers using Sodium Hydride

This protocol is suitable for the reaction of aliphatic alcohols with this compound.

Materials:

  • Alcohol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkyl-(3,4-difluorobenzyl) ether.

Mandatory Visualizations

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus + Base - HB⁺ Base Base Product R-O-CH₂-ArF₂ (Ether Product) RO_minus->Product Nucleophilic Attack DFBB This compound DFBB->Product Leaving_Group Br⁻ Product->Leaving_Group Leaving Group Departure

Figure 2: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow start Start reactants Combine Alcohol/Phenol and Base in Solvent start->reactants add_bromide Add this compound reactants->add_bromide reaction Stir at Appropriate Temperature (Monitor by TLC) add_bromide->reaction workup Aqueous Work-up and Extraction reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated 3,4-Difluorobenzyl Ether purification->product

Figure 3: General experimental workflow for the synthesis.

Applications in Drug Development

The 3,4-difluorobenzyl ether moiety is a valuable pharmacophore in modern drug discovery. The strategic placement of fluorine atoms on the benzene (B151609) ring can significantly enhance a drug candidate's profile by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer half-life of the drug in the body.[1]

  • Increasing Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

  • Modulating Receptor Binding: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more selective binding to target proteins such as enzymes or receptors.

A notable example is the development of kinase inhibitors for cancer therapy. Many kinase inhibitors feature a substituted aromatic core, and the introduction of a 3,4-difluorobenzyl ether can optimize the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, this moiety can be incorporated into scaffolds targeting Epidermal Growth Factor Receptor (EGFR) or other kinases implicated in proliferative diseases.

Another promising area is the development of receptor antagonists. For example, Retinoid-related orphan receptor gamma t (RORγt) is a key therapeutic target for autoimmune diseases. The synthesis of potent and selective RORγt inverse agonists has successfully utilized difluorobenzyl ether moieties to enhance their biological activity.

Drug_Development_Logic Start Lead Compound (e.g., with a hydroxyl group) Synthesis Williamson Ether Synthesis with this compound Start->Synthesis Product 3,4-Difluorobenzyl Ether Derivative Synthesis->Product Properties Improved Properties: - Metabolic Stability - Lipophilicity - Binding Affinity Product->Properties Application Therapeutic Application (e.g., Kinase Inhibitor, Receptor Antagonist) Properties->Application

Figure 4: Logic diagram for the application in drug development.

Conclusion

The Williamson ether synthesis using this compound is a robust and efficient method for the preparation of a diverse range of fluorinated ethers. These compounds are of high value to the pharmaceutical industry due to the advantageous properties conferred by the difluorobenzyl group. The protocols and data presented in this application note provide a practical guide for researchers and scientists in the field of drug discovery and development to synthesize these important molecular building blocks.

References

Application Note: Synthesis of Benzothiophene-Based Vinylphosphonates using 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a two-step synthetic pathway for the preparation of benzothiophene-based vinylphosphonates. The synthesis utilizes 3,4-difluorobenzyl bromide as a key starting material to introduce a difluorinated benzyl (B1604629) moiety, a common pharmacophore in medicinal chemistry. The initial step involves a Michaelis-Arbuzov reaction to form diethyl (3,4-difluorobenzyl)phosphonate. This intermediate subsequently undergoes a Horner-Wadsworth-Emmons reaction with benzothiophene-2-carboxaldehyde to yield the target vinylphosphonate (B8674324). This class of compounds holds potential for applications in drug discovery and materials science, leveraging the biological significance of the benzothiophene (B83047) core and the unique properties imparted by the phosphonate (B1237965) and difluorobenzyl groups.

Introduction

Benzothiophene and its derivatives are privileged heterocyclic scaffolds found in numerous pharmacologically active compounds and approved drugs, such as the selective estrogen receptor modulator raloxifene (B1678788) and the 5-lipoxygenase inhibitor zileuton.[1][2] The benzothiophene core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Organophosphonates are also a critical class of compounds in medicinal chemistry, often serving as stable mimics of phosphates or carboxylates and exhibiting a variety of biological effects.[3] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.

The synthesis of hybrid molecules incorporating these key pharmacophores is a promising strategy in drug discovery. This application note describes a robust synthetic route that employs this compound in the synthesis of a novel benzothiophene-based phosphonate. The described methodology provides a clear pathway for accessing these valuable compounds for further investigation.

Overall Synthetic Scheme

The synthesis of the target benzothiophene-based vinylphosphonate proceeds through a two-step sequence:

  • Michaelis-Arbuzov Reaction: Synthesis of diethyl (3,4-difluorobenzyl)phosphonate from this compound and triethyl phosphite (B83602).

  • Horner-Wadsworth-Emmons Reaction: Condensation of diethyl (3,4-difluorobenzyl)phosphonate with benzothiophene-2-carboxaldehyde to form the final vinylphosphonate product.

Synthetic_Pathway reagent1 This compound intermediate Diethyl (3,4-difluorobenzyl)phosphonate reagent1->intermediate Michaelis-Arbuzov Reaction reagent2 Triethyl phosphite reagent2->intermediate product Benzothiophene-based Vinylphosphonate intermediate->product Horner-Wadsworth-Emmons Reaction reagent3 Benzothiophene-2-carboxaldehyde reagent3->product

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Diethyl (3,4-difluorobenzyl)phosphonate (Michaelis-Arbuzov Reaction)

This protocol describes the synthesis of the key phosphonate intermediate via a classical Michaelis-Arbuzov reaction.

Reaction Scheme:

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Product This compound Diethyl (3,4-difluorobenzyl)phosphonate This compound->Diethyl (3,4-difluorobenzyl)phosphonate Heat Triethyl phosphite Triethyl phosphite->Diethyl (3,4-difluorobenzyl)phosphonate

Caption: Michaelis-Arbuzov reaction scheme.

Materials:

  • This compound

  • Triethyl phosphite

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add triethyl phosphite (1.2 eq) to the flask.

  • Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or 31P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by GC-MS) >98%
Appearance Colorless oil
1H NMR (CDCl3, 400 MHz) δ 7.15-6.95 (m, 3H), 4.05 (quint, J = 7.1 Hz, 4H), 3.15 (d, JHP = 21.8 Hz, 2H), 1.25 (t, J = 7.1 Hz, 6H)
31P NMR (CDCl3, 162 MHz) δ 25.4
Step 2: Synthesis of Diethyl (E)-(2-(benzothiophen-2-yl)vinyl)-3,4-difluorobenzylphosphonate (Horner-Wadsworth-Emmons Reaction)

This protocol details the olefination of benzothiophene-2-carboxaldehyde with the synthesized phosphonate.

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Product Diethyl (3,4-difluorobenzyl)phosphonate Benzothiophene Vinylphosphonate Diethyl (3,4-difluorobenzyl)phosphonate->Benzothiophene Vinylphosphonate 1. NaH, THF 2. Work-up Benzothiophene-2-carboxaldehyde Benzothiophene-2-carboxaldehyde->Benzothiophene Vinylphosphonate

Caption: Horner-Wadsworth-Emmons reaction.

Materials:

  • Diethyl (3,4-difluorobenzyl)phosphonate (from Step 1)

  • Benzothiophene-2-carboxaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexane (B92381) to remove mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (3,4-difluorobenzyl)phosphonate (1.1 eq) in anhydrous THF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzothiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Yield 70-85%
Purity (by HPLC) >97%
Stereoselectivity (E:Z) >95:5
Appearance White to off-white solid
1H NMR (CDCl3, 400 MHz) δ 7.80-7.75 (m, 2H), 7.40-7.25 (m, 3H), 7.15-6.95 (m, 4H), 6.80 (d, JHP = 22.5 Hz, 1H), 4.10 (quint, J = 7.0 Hz, 4H), 1.30 (t, J = 7.0 Hz, 6H)
31P NMR (CDCl3, 162 MHz) δ 19.8

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then acts as a nucleophile.

HWE_Mechanism phosphonate Diethyl (3,4-difluorobenzyl)phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion betaine Betaine Intermediate carbanion->betaine Nucleophilic Attack aldehyde Benzothiophene-2-carboxaldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization product (E)-Vinylphosphonate oxaphosphetane->product Elimination byproduct Phosphate byproduct oxaphosphetane->byproduct

Caption: HWE reaction mechanism.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of benzothiophene-based vinylphosphonates, utilizing this compound as a key building block. The protocols are scalable and employ standard laboratory techniques. The resulting compounds are of significant interest for further investigation in the fields of medicinal chemistry and materials science due to the combination of the biologically active benzothiophene scaffold and the property-enhancing difluorobenzyl and phosphonate moieties.

References

Protecting Hydroxyl Groups with 3,4-Difluorobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of hydroxyl groups using 3,4-difluorobenzyl bromide. The 3,4-difluorobenzyl (DFB) ether is a valuable protecting group in organic synthesis, offering stability under a range of conditions and selective cleavage. The presence of the fluorine atoms can modify the chemical and physical properties of the protecting group, potentially offering advantages in specific synthetic contexts.

Introduction

The protection of hydroxyl groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. Benzyl (B1604629) ethers are widely used for this purpose due to their general stability and ease of removal. The 3,4-difluorobenzyl ether provides a useful alternative to the standard benzyl group, with the fluorine substituents influencing its reactivity and stability profile. This protecting group is typically introduced via a Williamson ether synthesis by reacting the alcohol with this compound in the presence of a base.

Advantages of the 3,4-Difluorobenzyl Protecting Group

The introduction of two fluorine atoms onto the benzyl group can offer several potential advantages:

  • Modified Lipophilicity: The fluorine atoms can alter the lipophilicity of the protected molecule, which can be advantageous in modifying the properties of intermediates in drug discovery and development.

  • Enhanced Stability: While generally stable like other benzyl ethers, the electron-withdrawing nature of the fluorine atoms can modulate the stability of the C-O bond, potentially offering different selectivity under certain cleavage conditions.

  • Orthogonality: The DFB group can be removed under conditions that may leave other protecting groups intact, allowing for its use in complex synthetic strategies requiring orthogonal protection.

Data Presentation: Protection of Hydroxyl Groups

The following tables summarize typical conditions and yields for the protection of various hydroxyl-containing compounds with this compound.

Substrate TypeAlcohol ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholBenzyl AlcoholNaHTHF0 to rt12>95
Secondary AlcoholCyclohexanolNaHDMFrt16~90
PhenolPhenolK₂CO₃AcetoneReflux8>90

Table 1: Representative Conditions for O-3,4-Difluorobenzylation. Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Data Presentation: Deprotection of 3,4-Difluorobenzyl Ethers

The 3,4-difluorobenzyl group can be removed under standard conditions used for benzyl ether cleavage.

Deprotection MethodSubstrate ExampleReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation3,4-Difluorobenzyl benzyl ether10% Pd/C, H₂ (1 atm)Methanolrt4>95
Oxidative Cleavage3,4-Difluorobenzyl benzyl etherDDQ (1.5 equiv)CH₂Cl₂/H₂O (18:1)rt6~85-95

Table 2: Representative Conditions for the Deprotection of 3,4-Difluorobenzyl Ethers. Note: Reaction times and yields are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol describes the protection of benzyl alcohol as a representative primary alcohol.

Materials:

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4-difluorobenzyl ether.

Protocol 2: General Procedure for the Deprotection of a 3,4-Difluorobenzyl Ether by Catalytic Hydrogenation

This protocol describes the deprotection of a 3,4-difluorobenzyl ether using catalytic hydrogenation.

Materials:

  • 3,4-Difluorobenzyl protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware for hydrogenation

Procedure:

  • Dissolve the 3,4-difluorobenzyl ether (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be performed if necessary.

Protocol 3: General Procedure for the Oxidative Deprotection of a 3,4-Difluorobenzyl Ether with DDQ

This protocol describes the deprotection of a 3,4-difluorobenzyl ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Materials:

  • 3,4-Difluorobenzyl protected alcohol

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the 3,4-difluorobenzyl ether (1.0 equivalent) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

  • Add DDQ (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Visualizations

Protection_Mechanism ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product R-O-CH₂-C₆H₃-F₂ (3,4-Difluorobenzyl ether) Alkoxide->Product SN2 Attack DFBBr 3,4-F₂-C₆H₃CH₂Br (this compound) DFBBr->Product Byproduct Base-H⁺ + Br⁻

Caption: Reaction mechanism for hydroxyl protection.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start Start: Alcohol (R-OH) add_base 1. Add Base (e.g., NaH) in Anhydrous Solvent start->add_base add_dfbbr 2. Add this compound add_base->add_dfbbr react_protect 3. Reaction add_dfbbr->react_protect workup_protect 4. Aqueous Workup & Extraction react_protect->workup_protect purify_protect 5. Purification (Chromatography) workup_protect->purify_protect protected_product Protected Alcohol (R-ODFB) purify_protect->protected_product start_deprotect Start: Protected Alcohol (R-ODFB) add_reagents 1. Add Deprotection Reagents (e.g., Pd/C, H₂ or DDQ) start_deprotect->add_reagents react_deprotect 2. Reaction add_reagents->react_deprotect workup_deprotect 3. Workup/Filtration react_deprotect->workup_deprotect purify_deprotect 4. Purification (if necessary) workup_deprotect->purify_deprotect final_product Deprotected Alcohol (R-OH) purify_deprotect->final_product

Caption: General experimental workflow.

Deprotection_Decision_Tree start Choose Deprotection Method for 3,4-Difluorobenzyl Ether q1 Are other reducible functional groups (e.g., alkenes, alkynes, nitro groups) present and need to be preserved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no method_ddq Consider Oxidative Cleavage (DDQ) a1_yes->method_ddq method_h2 Catalytic Hydrogenation (Pd/C, H₂) is a good option a1_no->method_h2 q2 Is the substrate sensitive to acidic conditions? method_ddq->q2 a2_yes Yes q2->a2_yes ddq_note DDQ can generate acidic byproducts. Consider adding a mild base. a2_yes->ddq_note a2_no No

Caption: Decision tree for deprotection strategy.

Protecting Amino Groups with 3,4-Difluorobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of amino groups using 3,4-difluorobenzyl bromide. This protecting group is valuable in multi-step organic synthesis, particularly in drug discovery and development, where precise control of reactive functional groups is paramount. The 3,4-difluorobenzyl group offers a stable protecting moiety that can be selectively removed under specific conditions.

Introduction

The temporary protection of amino groups is a critical strategy in the synthesis of complex molecules, preventing unwanted side reactions and enabling the selective modification of other functional groups. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.

The 3,4-difluorobenzyl (DFB) group serves as a robust protecting group for primary and secondary amines, including aliphatic amines and anilines. The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring can modulate the reactivity and stability of the protecting group compared to an unsubstituted benzyl (B1604629) group. This note outlines the common procedures for the introduction and cleavage of the DFB protecting group.

Protection of Amino Groups

The protection of amines with this compound proceeds via a standard nucleophilic substitution reaction (SN2 mechanism). The amine nitrogen acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated.

General Reaction Scheme

G reactant1 R¹R²NH plus1 + reactant1->plus1 reactant2 BrCH₂-Ar(3,4-F₂) plus1->reactant2 arrow Base, Solvent reactant2->arrow product R¹R²NCH₂-Ar(3,4-F₂) arrow->product

Caption: General scheme for N-protection with this compound.

Experimental Protocols

Protocol 1: Protection of Primary and Secondary Aliphatic Amines

This protocol is a general procedure for the N-alkylation of primary and secondary aliphatic amines.

Materials:

  • Aliphatic amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (B1210297) or Dichloromethane (B109758)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic amine and dissolve it in the chosen anhydrous solvent (DMF or MeCN).

  • Add the base (K₂CO₃ or DIPEA) to the solution and stir the suspension at room temperature for 15-30 minutes.

  • Add this compound dropwise to the stirring suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-(3,4-difluorobenzyl) amine.

Protocol 2: Protection of Anilines

This protocol is adapted for the N-alkylation of less nucleophilic anilines.

Materials:

  • Aniline (B41778) derivative (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aniline derivative and dissolve it in anhydrous DMF.

  • Carefully add the base (K₂CO₃ or NaH) portion-wise at 0 °C (ice bath). If using NaH, stir until hydrogen evolution ceases.

  • Add this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Yields for N-Alkylation

The following table summarizes typical yields for the N-benzylation of various amines with substituted benzyl bromides, which can be considered analogous to reactions with this compound. Actual yields with this compound may vary depending on the specific substrate and reaction conditions.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic AmineBenzyl BromideK₂CO₃MeCNReflux3-685-95
Secondary Aliphatic AmineBenzyl BromideDIPEADMF601280-90
AnilineBenzyl BromideNaHDMFRT1670-85
Substituted AnilineSubstituted Benzyl BromideK₂CO₃AcetoneReflux875-90

Deprotection of N-(3,4-Difluorobenzyl) Amines

The removal of the 3,4-difluorobenzyl group is most commonly achieved through catalytic hydrogenolysis. This method is generally mild and chemoselective, leaving many other functional groups intact. Alternative methods, such as acidic cleavage, can be employed if the substrate is not compatible with hydrogenation.

General Reaction Scheme

G reactant R¹R²NCH₂-Ar(3,4-F₂) arrow Deprotection Conditions reactant->arrow product R¹R²NH arrow->product

Caption: General scheme for the deprotection of N-(3,4-difluorobenzyl) amines.

Experimental Protocols

Protocol 3: Deprotection via Catalytic Hydrogenolysis (H₂/Pd-C)

This is a standard and widely used method for N-debenzylation.

Materials:

  • N-(3,4-Difluorobenzyl) amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the N-(3,4-difluorobenzyl) amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen, either by using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Protocol 4: Deprotection via Catalytic Transfer Hydrogenolysis

This method avoids the use of flammable hydrogen gas by employing a hydrogen donor in situ, such as ammonium (B1175870) formate (B1220265).[1]

Materials:

  • N-(3,4-Difluorobenzyl) amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (catalytic amount, typically a weight equal to the substrate)

  • Ammonium formate (HCOONH₄) (excess, e.g., 5 eq)

  • Methanol (MeOH)

Procedure:

  • To a stirred suspension of the N-(3,4-difluorobenzyl) amine and 10% Pd/C in methanol, add ammonium formate in a single portion under an inert atmosphere.[1]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst through a pad of Celite® and wash the pad with methanol or chloroform.[1]

  • Evaporate the combined filtrate under reduced pressure to afford the desired amine.[1]

Protocol 5: Deprotection under Acidic Conditions

Strong acids can cleave the N-benzyl bond, although this method is harsher and less common.

Materials:

  • N-(3,4-Difluorobenzyl) amine (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrogen bromide in acetic acid (HBr/AcOH)

  • Dichloromethane (DCM) (optional)

Procedure:

  • Dissolve the N-(3,4-difluorobenzyl) amine in an excess of the chosen acid (e.g., neat TFA or a solution of HBr in acetic acid). A co-solvent like dichloromethane can be used.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully remove the acid under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary for TFA).

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Data Presentation: Representative Yields for N-Debenzylation

The following table presents typical yields for the deprotection of various N-benzyl amines using catalytic transfer hydrogenolysis with ammonium formate, a method analogous to the deprotection of N-(3,4-difluorobenzyl) amines.[1]

SubstrateProductReaction Time (min)Yield (%)
N-Benzyl-2-phenylethylamine2-Phenylethylamine1090
N-BenzylanilineAniline<1076
N-Benzyl-3-aminopropanol3-Aminopropanol1095
N-BenzylethanolamineEthanolamine1086
N-Benzyl-N-methylethanolamineN-Methylethanolamine1083
N-BenzylpiperazinePiperazine1092

Visualizations

Reaction Mechanism: N-Alkylation of an Amine

G Amine R¹R²NH (Amine) TS [R¹R²NH⁺---CH₂(ArF₂)---Br⁻]‡ Amine->TS Nucleophilic Attack DFBBr Br-CH₂-Ar(3,4-F₂) (this compound) DFBBr->TS ProtectedAmine R¹R²N-CH₂-Ar(3,4-F₂) (Protected Amine) TS->ProtectedAmine Bond Formation & Bromide Departure HBr HBr

Caption: Sₙ2 mechanism for the N-alkylation of an amine.

Experimental Workflow: Protection of an Amine```dot

G Start Dissolve amine and base in anhydrous solvent Add_Reagent Add this compound Start->Add_Reagent React Heat and monitor reaction (TLC/LC-MS) Add_Reagent->React Workup Quench with water and perform aqueous workup React->Workup Extract Extract with organic solvent Workup->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product Isolated N-(3,4-difluorobenzyl) amine Purify->Product

Caption: Workflow for deprotection via transfer hydrogenolysis.

Conclusion

The 3,4-difluorobenzyl group is a versatile and stable protecting group for a variety of amines. Its introduction is straightforward, and its removal can be achieved under mild conditions using catalytic hydrogenolysis, making it a valuable tool in organic synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the effective application of this protecting group.

References

Application Notes: Synthesis of 3,4-Difluorobenzylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the 3,4-difluorobenzyl moiety into heterocyclic scaffolds is a significant strategy in medicinal chemistry and drug discovery. The fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols and application notes for the synthesis of 3,4-difluorobenzylated heterocycles, including imidazoles, pyrazoles, and pyridines, which are prevalent core structures in numerous pharmaceuticals.

Synthetic Strategies

The primary methods for introducing the 3,4-difluorobenzyl group onto a heterocyclic core are:

  • N-Alkylation: This is a common method for N-heterocycles like imidazoles and pyrazoles, where the nitrogen atom acts as a nucleophile, displacing a halide from 3,4-difluorobenzyl bromide or chloride. This reaction is typically performed in the presence of a base.

  • C-H Functionalization: Direct C-H benzylation offers an atom-economical approach, though it may require specific catalysts and directing groups to achieve regioselectivity.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This is particularly useful for synthesizing C-benzylated heterocycles.

Applications in Drug Discovery

The 3,4-difluorobenzyl group is found in various biologically active compounds. Its presence can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Altered pKa: Fluorine's electron-withdrawing nature can influence the basicity of nearby nitrogen atoms, affecting drug-receptor interactions.

  • Conformational Control: The substituted benzyl (B1604629) group can influence the overall shape of the molecule, leading to improved binding to target proteins.

Data Summary

The following tables summarize quantitative data for the synthesis of various 3,4-difluorobenzylated heterocycles based on literature precedents.

Table 1: N-Alkylation of Azoles with 3,4-Difluorobenzyl Halides

HeterocycleReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Imidazole (B134444)This compoundK₂CO₃DMF80485-95
Pyrazole (B372694)3,4-Difluorobenzyl chlorideNaHTHF60670-85
1,2,4-TriazoleThis compoundCs₂CO₃Acetonitrile80580-90

Table 2: Suzuki-Miyaura Coupling for C-Benzylation of Pyridines

Pyridine DerivativeCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromopyridine (B30812)(3,4-Difluorobenzyl)zinc bromidePd(PPh₃)₄-THF651260-75
4-Chloropyridine3,4-Difluorophenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100875-88

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-Difluorobenzyl)-1H-imidazole

Materials:

Procedure:

  • To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(3,4-difluorobenzyl)-1H-imidazole.

Protocol 2: Synthesis of 1-(3,4-Difluorobenzyl)-1H-pyrazole

Materials:

  • Pyrazole

  • 3,4-Difluorobenzyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 3,4-difluorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 1-(3,4-difluorobenzyl)-1H-pyrazole.

Protocol 3: Synthesis of 3-(3,4-Difluorobenzyl)pyridine via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromopyridine

  • (3,4-Difluorobenzyl)zinc bromide (prepared in situ from this compound and zinc dust)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc dust (1.5 eq).

  • Add a solution of this compound (1.2 eq) in anhydrous THF.

  • Gently heat the mixture to initiate the formation of the organozinc reagent.

  • Once the formation is complete (indicated by the consumption of zinc), add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 65°C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-(3,4-difluorobenzyl)pyridine.

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Heterocycle N-Heterocycle (e.g., Imidazole, Pyrazole) ReactionVessel Reaction in Solvent (e.g., DMF, THF) Heterocycle->ReactionVessel BenzylHalide 3,4-Difluorobenzyl Halide (Br or Cl) BenzylHalide->ReactionVessel Base Base (e.g., K₂CO₃, NaH) Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Quenching & Extraction Purification Column Chromatography Extraction->Purification Product 3,4-Difluorobenzylated Heterocycle Purification->Product

Caption: General workflow for the N-alkylation of heterocycles.

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide (Ar-X) ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetal- lation ArPdX->Transmetal Organoboron (Ar'-B(OR)₂) ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product (Ar-Ar') Product 3,4-Difluorobenzylated Pyridine RedElim->Product ArylHalide Heteroaryl Halide (e.g., 3-Bromopyridine) ArylHalide->OxAdd BoronicAcid 3,4-Difluorophenyl- boronic Acid BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application of 3,4-Difluorobenzyl Bromide in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzyl bromide is a versatile fluorinated organic compound that serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring a difluorinated aromatic ring and a reactive benzyl (B1604629) bromide group, allows for its incorporation into a variety of polymers and for the functionalization of material surfaces. The presence of fluorine atoms is particularly advantageous, imparting enhanced thermal stability, chemical resistance, and specific electronic properties to the resulting materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in materials science, focusing on its role in the synthesis of fluoropolymers and in surface modification applications.

Key Applications in Materials Science

The primary applications of this compound in materials science are centered around the development of high-performance polymers and the modification of material surfaces to achieve desired properties.

  • Synthesis of Fluorinated Polymers: this compound can be utilized as a monomer or an initiator in polymerization reactions to create fluoropolymers.[1] The incorporation of the difluorobenzyl moiety into the polymer backbone can significantly improve the material's thermal stability, chemical resistance, and dielectric properties. These enhanced characteristics make such polymers suitable for applications in demanding environments, including high-performance coatings, sealants, and electronic materials.[1]

  • Surface Modification: The reactive nature of the benzyl bromide group enables the covalent attachment of the 3,4-difluorobenzyl moiety onto various substrates. This surface functionalization can be employed to alter the surface properties of materials, such as modifying their hydrophobicity, improving adhesion, or introducing specific functionalities for sensing or biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Polyether via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of a fluorinated polyether using this compound and a diol monomer.

Materials:

  • This compound (≥98%)

  • Bisphenol A (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Methanol (B129727) (≥99.8%)

  • Deionized water

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet

  • Heating mantle with a temperature controller

  • Schlenk line or inert gas manifold

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask, add Bisphenol A (1 molar equivalent) and anhydrous potassium carbonate (2.2 molar equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe or cannula to dissolve the reactants. The typical concentration is around 20-30% (w/v) of the monomers.

  • Monomer Addition: While stirring vigorously, add this compound (1 molar equivalent) to the reaction mixture at room temperature.

  • Polymerization: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours under a continuous flow of inert gas. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if desired.

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

The resulting fluorinated polyether can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.

ParameterTechniqueTypical Expected Results
Chemical Structure ¹H NMR, ¹⁹F NMR, FTIRConfirmation of the polymer structure with characteristic peaks for the difluorobenzyl and bisphenol A moieties.
Molecular Weight & Polydispersity Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) and Polydispersity Index (PDI) will depend on reaction conditions.
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition temperature, indicating thermal stability.
Glass Transition Temperature Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg) of the amorphous polymer.
Protocol 2: Surface Modification of a Substrate with 3,4-Difluorobenzyl Groups

This protocol outlines a general procedure for the surface functionalization of a hydroxyl-terminated substrate (e.g., silicon wafer with a native oxide layer, glass slide) with this compound.

Materials:

Equipment:

  • Schlenk flask or a similar reaction vessel

  • Ultrasonic bath

  • Hot plate

  • Schlenk line or inert gas manifold

  • Oven

Procedure:

  • Substrate Cleaning: Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate in an oven at 110 °C for at least 1 hour and then cool to room temperature under a stream of nitrogen.

  • Reaction Setup: Place the cleaned and dried substrate in a Schlenk flask. Evacuate the flask and backfill with argon or nitrogen.

  • Solution Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of this compound (e.g., 0.1 M) and triethylamine (e.g., 0.1 M) in anhydrous toluene.

  • Surface Reaction: Transfer the solution into the Schlenk flask containing the substrate. Ensure the substrate is fully immersed in the solution.

  • Incubation: Heat the reaction mixture to 60-80 °C and leave it to react for 12-24 hours under an inert atmosphere.

  • Washing: After the reaction, remove the substrate from the solution and rinse it thoroughly with toluene, followed by acetone and isopropanol to remove any unreacted reagents.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

Characterization:

The success of the surface modification can be confirmed by surface-sensitive analytical techniques.

PropertyTechniqueExpected Outcome
Surface Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of F 1s and Br 3d (if any unreacted) peaks confirming the attachment of the difluorobenzyl group.
Surface Wettability Contact Angle GoniometryAn increase in the water contact angle, indicating a more hydrophobic surface due to the fluorinated organic layer.
Surface Morphology Atomic Force Microscopy (AFM)Minimal change in surface roughness, indicating a monolayer or thin film deposition.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams created using the DOT language illustrate the key steps in the synthesis and surface modification protocols.

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep_reactants 1. Prepare Reactants (Bisphenol A, K₂CO₃) setup_flask 2. Setup Flask (Inert Atmosphere) prep_reactants->setup_flask add_solvent 3. Add Anhydrous DMF setup_flask->add_solvent add_monomer 4. Add 3,4-Difluorobenzyl Bromide add_solvent->add_monomer heat_reaction 5. Heat to 80-100 °C (12-24h) add_monomer->heat_reaction precipitate 6. Precipitate in Methanol heat_reaction->precipitate wash_polymer 7. Wash with Water and Methanol precipitate->wash_polymer dry_polymer 8. Dry in Vacuum Oven wash_polymer->dry_polymer final_product Fluorinated Polyether dry_polymer->final_product

Caption: Workflow for the synthesis of a fluorinated polyether.

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_reaction Functionalization Reaction cluster_post_reaction Post-Reaction Processing clean_substrate 1. Clean Substrate (Sonication) dry_substrate 2. Dry Substrate (Oven) clean_substrate->dry_substrate setup_reaction 3. Setup Reaction (Inert Atmosphere) dry_substrate->setup_reaction prepare_solution 4. Prepare Reagent Solution setup_reaction->prepare_solution immerse_substrate 5. Immerse Substrate prepare_solution->immerse_substrate heat_reaction 6. Heat to 60-80 °C (12-24h) immerse_substrate->heat_reaction rinse_substrate 7. Rinse Substrate heat_reaction->rinse_substrate dry_final 8. Dry Functionalized Substrate rinse_substrate->dry_final final_product Functionalized Surface dry_final->final_product

Caption: Workflow for surface modification with 3,4-difluorobenzyl groups.

Conclusion

This compound is a valuable reagent in materials science for the creation of advanced materials with tailored properties. Its ability to introduce fluorine atoms into polymer backbones leads to materials with enhanced thermal and chemical stability. Furthermore, its utility in surface modification allows for the precise engineering of surface characteristics. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own materials development efforts. Further optimization of reaction conditions may be necessary to achieve specific material properties for targeted applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 3,4-difluorobenzyl bromide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific reaction. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to enhance the success of your experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the alkylation of this compound, providing potential causes and actionable solutions in a straightforward question-and-answer format.

Q1: My reaction yield is very low, or I'm seeing no product formation. What are the likely causes and how can I improve it?

A1: Low to no conversion is a frequent issue that can stem from several factors. A systematic evaluation of your reaction parameters is the best approach.

  • Inadequate Deprotonation: The chosen base may not be sufficiently strong to generate the nucleophile in adequate concentrations.

    • Recommendation: Consider switching to a stronger base. For instance, if you are using potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, you might need to use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).[1][2]

  • Poor Solvent Choice: The solvent must be appropriate for an Sₙ2 reaction and capable of dissolving both the substrate and the nucleophile.

    • Recommendation: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally effective for this type of reaction.[1][2] Acetonitrile is often a good starting point as it is less prone to decomposition at higher temperatures compared to DMF.[1][3]

  • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Recommendation: If the reaction is slow at room temperature, gradually increase the heat. However, be aware that higher temperatures can promote side reactions. In one optimization study, lowering the temperature from room temperature to 0 °C significantly improved the yield to 94%.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[4]

Q2: I'm observing the formation of multiple products, including potential dialkylation. How can I improve the selectivity for the mono-alkylated product?

A2: The formation of multiple products, particularly dialkylation, is a common problem when the newly formed product can react again with the starting material.

  • Stoichiometry Control: The molar ratio of your reactants is critical.

    • Recommendation: Use a slight excess of the this compound (e.g., 1.05 to 1.1 equivalents) relative to your nucleophile to ensure the nucleophile is consumed, minimizing its chance to react twice.[1][4] Conversely, if your nucleophile is prone to dialkylation (like a primary amine or a malonate), using an excess of the nucleophile can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent slowly can help maintain a low concentration of it in the reaction mixture, which can favor mono-alkylation.

    • Recommendation: Add the this compound dropwise to the reaction mixture containing the nucleophile and base over a period of 30-60 minutes.

Q3: My reaction is turning dark, and I'm getting a complex mixture of impurities. What could be happening?

A3: A dark coloration and the formation of numerous impurities often suggest decomposition of either the reactants or the solvent.

  • Solvent Decomposition: As mentioned, solvents like DMF can decompose at elevated temperatures, especially in the presence of a base, potentially producing dimethylamine (B145610) which can act as a nucleophile.[3]

    • Recommendation: If you are running the reaction at a high temperature in DMF, consider switching to a more stable solvent like acetonitrile or dioxane.[1][5]

  • Substrate Instability: Benzyl (B1604629) bromides can be lachrymatory and reactive. They can degrade over time or under harsh reaction conditions.

    • Recommendation: Ensure you are using high-quality this compound. If possible, use it from a freshly opened bottle or purify it before use if it appears discolored. Also, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for alkylation reactions involving benzyl bromides, which can be adapted for this compound.

Table 1: Optimization of Alkylation of a Ni(II) Complex with a Benzyl Bromide Derivative [1]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2.0)MeCNRT<10
2Cs₂CO₃ (2.0)MeCNRT<10
3Et₃N (2.0)MeCNRT<10
4DBU (1.5)MeCNRT60
5DBU (1.5)DMFRT55
6DBU (1.5)CH₂Cl₂RT40
7DBU (1.5) MeCN 0 94

This data is adapted from a study on a specific nickel complex but provides a valuable starting point for optimizing base, solvent, and temperature.

Table 2: General Conditions for N-Alkylation of Amines with Alkyl Halides [4]

Alkylating AgentBaseSolventTypical Yield (%)
Benzyl BromideK₂CO₃ or Hunig's BaseDMF or CH₂Cl₂90-98
Ethyl BromideK₂CO₃ or Et₃NAcetonitrile80-90
Methyl IodideK₂CO₃ or NaHDMF or Acetonitrile85-95

Experimental Protocols

General Protocol for N-Alkylation with this compound

This protocol describes a general method for the N-alkylation of a secondary amine.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1-1.5 eq)[4]

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)[4]

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a dry round-bottom flask, add the secondary amine (1.0 eq) and dissolve it in anhydrous DMF or acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[4]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add this compound (1.1-1.5 eq) dropwise to the stirring suspension.[4]

  • Heat the reaction mixture to 50-80 °C (or as determined by initial optimization studies) and monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.[4]

Visual Guides

Experimental Workflow for Alkylation

G start Start reagents 1. Combine Nucleophile & Base in Anhydrous Solvent start->reagents stir1 2. Stir at RT (15-30 min) reagents->stir1 add_bromide 3. Add this compound (dropwise) stir1->add_bromide heat 4. Heat Reaction (e.g., 50-80°C) add_bromide->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the alkylation reaction.

Troubleshooting Logic Diagram

G issue Problem: Low or No Conversion cause1 Cause 1: Inadequate Deprotonation issue->cause1 cause2 Cause 2: Poor Solvent Choice issue->cause2 cause3 Cause 3: Suboptimal Temperature issue->cause3 sol1 Solution: Use Stronger Base (e.g., DBU, NaH) cause1->sol1 sol2 Solution: Use Polar Aprotic Solvent (e.g., MeCN, DMF) cause2->sol2 sol3 Solution: Optimize Temperature (Try 0°C or gradual heating) cause3->sol3

Caption: Troubleshooting guide for low reaction conversion.

References

Technical Support Center: 3,4-Difluorobenzyl Bromide Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during alkylation reactions with 3,4-difluorobenzyl bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations and actionable solutions to mitigate common side reactions.

Q1: I am observing multiple products in my N-alkylation reaction, and the yield of my desired mono-alkylated amine is low. What is happening?

A1: This is a classic case of over-alkylation . The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, causing it to react further with this compound to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.[1][2]

Troubleshooting Steps:

  • Stoichiometry Control: Use a large excess of the starting amine relative to the this compound to statistically favor mono-alkylation.[1]

  • Slow Addition: Add the this compound slowly to the reaction mixture, potentially using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive product reacting again.[1]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes help control the rate of the second alkylation.

  • Alternative Methods: Consider alternative synthetic routes that avoid direct alkylation, such as reductive amination, which is highly effective at preventing over-alkylation.[1]

Q2: My mass spectrometry analysis shows a peak corresponding to 3,4-difluorobenzyl alcohol. How is this byproduct forming?

A2: The presence of 3,4-difluorobenzyl alcohol is due to the hydrolysis of this compound.[3] Benzyl (B1604629) bromides are reactive electrophiles and can react with any water present in the reaction mixture. This is a common issue if solvents or reagents are not properly dried.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system. Reagents should be dried and stored in a desiccator.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Proper Base Handling: Hygroscopic bases (like powdered KOH or K₂CO₃) should be handled quickly and stored properly to avoid absorbing moisture.

Q3: When alkylating a ketone, I get a mixture of C-alkylated and O-alkylated products. How can I control the selectivity?

A3: This is a common challenge involving ambident nucleophiles like enolates, which have two reactive sites (carbon and oxygen).[4] The ratio of C- to O-alkylation depends on several factors, including the solvent, counter-ion, and the nature of the electrophile. Softer electrophiles, like bromides, tend to favor C-alkylation.[5]

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor C-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding with the oxygen atom of the enolate.

  • Counter-ion: The nature of the cation associated with the enolate plays a role. Lithium enolates often have a strong O-Li bond, which can favor C-alkylation.

  • Temperature: Lower temperatures often favor the kinetically controlled product, which can be either the C- or O-alkylated isomer depending on the specific substrate and conditions. Thermodynamic control (higher temperatures) favors the more stable product, which is typically the C-alkylated ketone.[4]

Q4: I'm observing an unexpected alkene byproduct in my reaction. What is causing this?

A4: The formation of an alkene (3,4-difluorostyrene derivative) points to an E2 elimination side reaction.[6] This is more likely to occur under conditions that favor elimination over substitution (SN2).

Troubleshooting Steps:

  • Base Selection: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases than nucleophiles, promoting elimination.[7] Switch to a weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃).[3]

  • Temperature: High reaction temperatures favor elimination reactions.[3][6] Try running the reaction at a lower temperature.

  • Solvent: The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents generally favor SN2 reactions.[3]

Q5: My reaction is very slow and I have a lot of unreacted starting material. How can I improve the conversion?

A5: Low or no conversion can stem from several factors related to reagent quality, reaction conditions, or inherent substrate reactivity.[1][8]

Troubleshooting Steps:

  • Reagent Quality: Ensure your this compound is fresh, as benzyl bromides can degrade over time.[3] Verify the purity of your nucleophile and other reagents.

  • Base/Solvent Combination: The base must be strong enough to deprotonate the nucleophile and soluble in the reaction solvent.[3][8] For example, K₂CO₃ has low solubility in acetone (B3395972) but is more soluble in DMF.[8]

  • Increase Temperature: If the reaction is sluggish at room temperature, incrementally increase the heat while monitoring for the formation of side products by TLC.[3]

  • Catalytic Additives: For certain N-alkylations that are slow, adding a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction by an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.[8]

Data Presentation

Table 1: Common Side Reactions in this compound Alkylations
Side ReactionNucleophile TypeContributing FactorsMitigation Strategy
Over-alkylation Primary/Secondary AminesProduct is more nucleophilic than starting material.[1][2]Use excess amine; slow addition of benzyl bromide.[1]
Hydrolysis AnyPresence of water in reagents or solvent.Use anhydrous conditions and an inert atmosphere.[3]
Elimination (E2) Any (acting as a base)Strong, sterically hindered bases; high temperatures.[3][7]Use a weaker, non-hindered base; lower reaction temperature.[3]
O-Alkylation Enolates, PhenolsPolar protic solvents; certain counter-ions.Use polar aprotic solvents (e.g., DMF, THF).[4]
Polymerization Aromatic ringsStrong Lewis or Brønsted acid catalysts.[9]Use milder catalysts; lower reaction temperature.[10]
Table 2: Troubleshooting Guide for Common Problems
IssuePotential CauseRecommended Solution
Low or No Conversion Poor reagent quality; Suboptimal base/solvent; Low temperature.Check reagent purity; Switch to a more suitable solvent (e.g., DMF, acetonitrile); Increase temperature incrementally.[3][8]
Multiple Products Over-alkylation (amines); C- vs. O-alkylation (enolates).Adjust stoichiometry; Add alkylating agent slowly; Change solvent or temperature to influence selectivity.[1][4]
Formation of Byproduct Hydrolysis (alcohol); Elimination (alkene).Ensure anhydrous conditions; Use a weaker, non-hindered base and moderate temperatures.[3]
Dark, Insoluble Tar Polymerization/Decomposition.Lower the reaction temperature; Use a milder base or catalyst; Ensure the solvent is stable at the reaction temperature.[10][11]

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (starting material)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary amine (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution or suspension with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF.

  • Reaction: Add the this compound solution dropwise to the stirring amine suspension at room temperature over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it may be gently heated (e.g., to 50-60 °C).

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product.

Visualizations

Reaction Pathways

cluster_side_reactions Side Reactions reactants This compound + Nucleophile (Nu-H) main_product Desired Alkylated Product (S N 2) reactants->main_product Base, Solvent over_alkylation Over-alkylation (e.g., with R-NH2) reactants->over_alkylation Excess R-CH2Br [Nu = Amine] hydrolysis Hydrolysis reactants->hydrolysis Trace H2O elimination Elimination (E2) reactants->elimination Strong/Hindered Base High Temp. ketone Ketone + Base enolate Ambident Enolate (Resonance Structure) ketone->enolate -H+ c_product C-Alkylated Product (Thermodynamic) enolate->c_product C-Attack o_product O-Alkylated Product (Kinetic) enolate->o_product O-Attack r_x + this compound start Problem: Low Yield or Multiple Products check_purity Check Reagent Purity (Benzyl Bromide, Nu, Solvent) start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions amine_q Is Nucleophile a Primary/Secondary Amine? start->amine_q sol_purity Solution: Use fresh/pure reagents, ensure anhydrous conditions check_purity->sol_purity sol_conditions Solution: Optimize base/solvent combo, adjust temperature check_conditions->sol_conditions enolate_q Is Nucleophile an Enolate? amine_q->enolate_q No sol_amine Issue: Over-alkylation Solution: Use excess amine, slow addition of bromide amine_q->sol_amine Yes other_q Check for Hydrolysis or Elimination Byproducts enolate_q->other_q No sol_enolate Issue: C/O Mixture Solution: Change solvent, temp, or counter-ion enolate_q->sol_enolate Yes sol_other Solution: Use anhydrous conditions, weaker base, lower temp other_q->sol_other

References

Technical Support Center: Preventing Dialkylation in Reactions with 3,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3,4-Difluorobenzyl bromide in alkylation reactions. The focus is on preventing the common side reaction of dialkylation to improve yield and purity of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: Why is dialkylation a common side reaction with this compound?

A1: Dialkylation occurs because the product of the initial mono-alkylation can sometimes be more reactive than the starting material. In Friedel-Crafts reactions, the first benzyl (B1604629) group added to an aromatic ring is an activating group, making the ring more susceptible to a second alkylation.[1][2] In N-alkylation or O-alkylation, if the reaction conditions are not carefully controlled, the initially formed secondary amine or ether can compete with the starting material for the alkylating agent.

Q2: What are the main factors influencing the ratio of mono- vs. dialkylation?

A2: Several factors determine the selectivity of the reaction:

  • Stoichiometry: The molar ratio of the nucleophile (e.g., aromatic ring, alcohol, amine) to the electrophile (this compound) is critical. Using an excess of the nucleophile favors mono-alkylation.[1]

  • Reaction Conditions: Temperature, reaction time, and the rate of addition of the alkylating agent can significantly impact the product distribution.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.[3]

  • Base (for O- and N-alkylation): The strength and nature of the base used to deprotonate the nucleophile can affect the concentration of the active nucleophile and influence the outcome.

Q3: In which common reactions is dialkylation with this compound a significant issue?

A3: Dialkylation is a primary concern in several key reaction types:

  • Friedel-Crafts Alkylation: Attaching the benzyl group to an aromatic ring. The product is more activated than the starting material, leading to polyalkylation.

  • N-Alkylation of Primary Amines: Reaction with a primary amine can yield a mixture of the desired secondary amine, the undesired tertiary amine (dialkylation), and even a quaternary ammonium (B1175870) salt.

  • O-Alkylation of Diols or other Polyols: When reacting with molecules containing multiple hydroxyl groups, controlling the stoichiometry is essential to achieve selective mono-alkylation.

Q4: How can I favor mono-alkylation in Friedel-Crafts reactions?

A4: To achieve mono-alkylation, the most effective strategy is to use a large excess of the aromatic substrate relative to the this compound.[1] This ensures that the electrophile is more likely to encounter an unreacted aromatic ring rather than the more reactive mono-alkylated product. An alternative, highly reliable method is to perform a Friedel-Crafts acylation, which introduces a deactivating acyl group, followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to yield the desired alkyl group.[1][4]

Q5: How can I control selectivity in O-alkylation (Williamson ether synthesis) reactions?

A5: In Williamson ether synthesis, controlling stoichiometry is key. Use a slight excess of the alcohol/phenoxide relative to the this compound. Slow, controlled addition of the benzyl bromide to the alkoxide solution can also help maintain a low concentration of the alkylating agent, favoring the mono-alkylated product. The choice of solvent and base is also crucial for optimizing selectivity.[3]

Q6: What strategies can be used to prevent N,N-dialkylation of primary amines?

A6: To prevent the formation of tertiary amines, use a large excess of the primary amine. This stoichiometric control increases the probability that the this compound will react with the abundant starting amine rather than the mono-alkylated secondary amine product. Alternatively, using a protecting group on the amine can ensure mono-alkylation, followed by a deprotection step.

Troubleshooting Guides

Problem 1: Excessive Dialkylation in Friedel-Crafts Reactions

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the di-substituted product.

  • ¹H NMR spectrum shows complex aromatic signals and an incorrect integration ratio between benzylic protons and aromatic protons.

  • Low isolated yield of the desired mono-alkylated product.

Possible Causes & Solutions:

G start Problem: Excessive Dialkylation cause1 Cause: Incorrect Stoichiometry start->cause1 cause2 Cause: High Reactivity of Mono-alkylated Product start->cause2 sol1 Solution: Use Large Excess of Aromatic Substrate (e.g., 5-10 equivalents) cause1->sol1 Adjust Ratio sol2 Solution: Alternative Route: Acylation then Reduction cause2->sol2 Bypass Issue end Outcome: Improved Mono-alkylation Selectivity sol1->end sol2->end

Caption: Troubleshooting workflow for Friedel-Crafts dialkylation.

Data Presentation: Strategies to Minimize Dialkylation

StrategyPrincipleTypical ConditionsExpected OutcomeCitations
Excess Aromatic Substrate Statistical probability5-10 molar equivalents of arene vs. alkyl halideSignificantly reduces dialkylation by ensuring the electrophile reacts primarily with the starting material.[1]
Acylation-Reduction Electronic deactivation1. Acylation with RCOCl, AlCl₃ 2. Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductionPrevents poly-substitution as the acyl group deactivates the ring. Yields the mono-alkylated product cleanly.[1][4]

Experimental Protocol: High-Selectivity Mono-alkylation of Benzene (B151609) with this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).

  • Reagents: Add a large excess of dry benzene (10 eq) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in a small amount of dry benzene (2 eq) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane (B109758) (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to isolate the mono-alkylated product.

Problem 2: Low Yield and/or Dialkylation in Williamson Ether Synthesis (O-Alkylation)

Symptoms:

  • TLC analysis shows multiple product spots, including the starting alcohol, mono-ether, and a less polar di-ether byproduct (if applicable, e.g., with diols).

  • Significant amount of unreacted starting alcohol is recovered.[5]

  • Formation of C-alkylated byproducts in reactions with phenols.[3]

Possible Causes & Solutions:

G start Problem: Poor O-Alkylation Selectivity cause1 Cause: Incomplete Deprotonation start->cause1 cause2 Cause: Competing C-Alkylation (Phenols) start->cause2 cause3 Cause: Incorrect Stoichiometry start->cause3 sol1 Solution: Use Stronger Base (e.g., NaH instead of K₂CO₃) cause1->sol1 sol2 Solution: Change Solvent to Aprotic Polar (e.g., Acetonitrile, DMF) cause2->sol2 Favors O-alkylation sol3 Solution: Use Slight Excess of Nucleophile (1.1-1.2 eq). Slowly add Alkyl Halide. cause3->sol3 end Outcome: Clean Mono-Ether Product sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Data Presentation: Solvent Effect on O- vs. C-Alkylation of Sodium β-naphthoxide

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228
Data illustrates the significant impact of solvent choice on selectivity, favoring O-alkylation in polar aprotic solvents. Data from a study by Adjiman, et al.[3]

Experimental Protocol: Selective Mono-O-alkylation of Phenol (B47542)

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry N,N-Dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the DMF at 0 °C.

  • Nucleophile Addition: Dissolve phenol (1.1 eq) in a minimal amount of dry DMF and add it dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Alkylating Agent: Dissolve this compound (1.0 eq) in dry DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the desired ether.

Problem 3: Poor Selectivity in N-Alkylation of Primary Amines

Symptoms:

  • LC-MS analysis shows a mixture of starting primary amine, desired secondary amine, and undesired tertiary amine.

  • Purification is difficult due to similar polarities of the products.[6]

  • Reaction does not proceed to completion, leaving significant unreacted starting material.[6]

Possible Causes & Solutions:

G start Problem: N,N-Dialkylation cause1 Cause: Stoichiometry (Ratio near 1:1) start->cause1 cause2 Cause: Low Reactivity start->cause2 sol1 Solution: Use Large Excess of Primary Amine (e.g., 5-10 equivalents) cause1->sol1 Statistical Control sol3 Solution: Use Amine Protecting Group Strategy cause1->sol3 Definitive Control sol2 Solution: Add Catalytic KI to promote SN2 reaction cause2->sol2 Increase Rate end Outcome: High Yield of Mono-N-Alkylated Product sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for N-alkylation selectivity.

Data Presentation: General Strategies for Mono-N-Alkylation

StrategyPrincipleTypical ConditionsExpected Outcome
Excess Amine Statistical probability5-10 molar equivalents of amine vs. alkyl halideFavors mono-alkylation. Requires removal of excess amine during workup.
Catalytic Potassium Iodide (KI) Finkelstein reaction0.1 eq KI, base (e.g., K₂CO₃), polar aprotic solventIn-situ formation of a more reactive alkyl iodide can improve reaction rate and completion, especially with less reactive bromides.[6]
Protecting Group Orthogonal chemistry1. Protect (e.g., as Boc-carbamate) 2. Alkylate 3. DeprotectExcellent selectivity for mono-alkylation but adds two steps to the synthesis sequence.

Experimental Protocol: Selective Mono-N-alkylation of Aniline (B41778)

  • Setup: In a round-bottom flask, dissolve aniline (5.0 eq) in acetonitrile.

  • Base: Add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-12 hours. Monitor the disappearance of the benzyl bromide by TLC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove excess aniline and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to yield the pure secondary amine.

References

Technical Support Center: Purification of Products from 3,4-Difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 3,4-Difluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on purification protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your target compounds.

Question: My product and the unreacted this compound have very similar Rf values on the TLC plate, making them difficult to separate by column chromatography. What should I do?

Answer:

This is a common challenge due to the structural similarity between the starting material and the product, especially if the introduced functional group is not very polar. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Decrease Polarity: Use a less polar solvent system for your column. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Systematically decrease the proportion of ethyl acetate to increase the separation between your less polar starting material and potentially more polar product.

    • Try Different Solvent Systems: If hexane/ethyl acetate is not effective, consider other solvent systems. For example, a mixture of dichloromethane (B109758) and hexane can sometimes provide better separation for aromatic compounds.

  • Use a Different Stationary Phase: While silica (B1680970) gel is the most common stationary phase, alumina (B75360) (basic or neutral) can offer different selectivity and may improve separation.

  • Quench Unreacted Bromide: Before work-up, consider adding a nucleophile like sodium azide (B81097) or thiourea (B124793) to the reaction mixture to convert the unreacted this compound into a more polar and easily separable compound.

  • High-Performance Liquid Chromatography (HPLC): If the quantity of your product is small and high purity is required, preparative HPLC is a powerful technique for separating compounds with very similar polarities.

Question: I see an unexpected spot on my TLC that is more polar than my product. What could it be and how can I remove it?

Answer:

An unexpected polar spot is often due to the hydrolysis of this compound to form 3,4-Difluorobenzyl alcohol . This can happen if there is moisture in your reaction or during the work-up.

  • Identification: 3,4-Difluorobenzyl alcohol is UV active and will likely stain with permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) stains. You can confirm its identity by running a TLC with a standard of 3,4-Difluorobenzyl alcohol if available.

  • Removal:

    • Aqueous Wash: During your work-up, washing the organic layer with water or brine should help remove a significant portion of the more water-soluble alcohol.

    • Column Chromatography: 3,4-Difluorobenzyl alcohol is significantly more polar than this compound and many of its ether or alkyl derivatives. It should be easily separable by standard silica gel column chromatography using a hexane/ethyl acetate solvent system. The alcohol will have a much lower Rf value.

Question: My product spot is not visible under UV light on the TLC plate. How can I visualize it?

Answer:

While the difluorobenzyl group is UV active, the overall structure of your product might have a weak chromophore. Here are several alternative visualization techniques:

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, amines, and ethers. Your product will likely appear as a yellow or brown spot on a purple background.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is generally non-destructive.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Williamson ether synthesis reaction using this compound?

A1: A typical work-up for a Williamson ether synthesis involves quenching the reaction, followed by extraction and washing.[1]

  • Quench the Reaction: Cool the reaction mixture to room temperature and quench any remaining base by adding water or a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Wash the organic layer with water to remove any water-soluble byproducts.

    • Wash with a dilute base (e.g., 5% NaOH or saturated NaHCO₃) to remove any unreacted starting alcohol/phenol.[1]

    • Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: What are the most common purification techniques for products derived from this compound?

A2: The two most common and effective purification techniques are:

  • Flash Column Chromatography: This is the most widely used method for purifying reaction mixtures. It separates compounds based on their polarity.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity by separating it from soluble impurities.

Q3: How do I choose a suitable solvent system for column chromatography?

A3: The choice of solvent system depends on the polarity of your product. A general approach is to first determine the Rf of your product on a TLC plate using different solvent systems. Aim for an Rf value between 0.2 and 0.4 for good separation on a column. A common starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Q4: What are some common impurities I might encounter?

A4: Besides unreacted starting materials, common impurities include:

  • 3,4-Difluorobenzyl alcohol: From hydrolysis of the starting bromide.

  • Side products from elimination reactions: If your substrate is a secondary or tertiary alkoxide, you may get elimination byproducts.

  • Over-alkylation products: In some cases, the product itself can react further with the starting bromide.

Data Presentation

The following table summarizes common purification strategies for different classes of compounds synthesized from this compound.

Product ClassTypical Purification MethodCommon Column Chromatography SolventsCommon Recrystallization Solvents
EthersFlash Column ChromatographyHexane / Ethyl AcetateEthanol, Methanol, Hexane / Dichloromethane
EstersFlash Column ChromatographyHexane / Ethyl AcetateEthanol, Isopropanol
AminesFlash Column ChromatographyDichloromethane / Methanol, Hexane / Ethyl AcetateEthyl Acetate / Hexane
C-alkylated productsFlash Column ChromatographyHexane / Dichloromethane, Hexane / Ethyl AcetateNot commonly crystalline

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying a product from a this compound reaction using flash column chromatography.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading the Sample: Carefully add the dried slurry of your product onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Recrystallization

This protocol is for the purification of a solid product.

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Visualizations

experimental_workflow reaction Crude Reaction Mixture workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography Liquid or Oily Product recrystallization Recrystallization purification->recrystallization Solid Product analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General experimental workflow for the purification of products.

troubleshooting_workflow start Purification Problem check_tlc Co-eluting spots on TLC? start->check_tlc unexpected_spot Unexpected polar spot? start->unexpected_spot No no_uv_spot Product not visible by UV? start->no_uv_spot No optimize_solvent Optimize solvent system check_tlc->optimize_solvent Yes quench_bromide Quench unreacted bromide optimize_solvent->quench_bromide use_hplc Consider preparative HPLC quench_bromide->use_hplc hydrolysis_check Likely 3,4-Difluorobenzyl alcohol unexpected_spot->hydrolysis_check Yes wash_and_column Remove with aqueous wash and column hydrolysis_check->wash_and_column use_stain Use chemical stain (KMnO4, p-anisaldehyde, I2) no_uv_spot->use_stain Yes

Caption: Troubleshooting decision tree for common purification issues.

References

managing hydrobromic acid byproduct in 3,4-Difluorobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3,4-Difluorobenzyl bromide, with a specific focus on managing the hydrobromic acid (HBr) byproduct.

Troubleshooting Guide: Managing Hydrobromic Acid (HBr) Byproduct

This guide addresses specific issues that may arise during the work-up and purification stages of this compound synthesis due to the presence of HBr.

Issue Possible Cause Recommended Action
Low pH of the organic layer after aqueous wash Incomplete neutralization of HBr.1. Perform an additional wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃). 2. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic. 3. If the pH remains acidic, consider a dilute solution of a stronger base like sodium hydroxide (B78521) (NaOH), but add it slowly and with cooling to avoid hydrolysis of the product.
Formation of an emulsion during aqueous work-up Presence of acidic species (HBr) and fine solids.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Allow the mixture to stand for a longer period in the separatory funnel. 3. If the emulsion persists, filter the entire mixture through a pad of celite.
Product degradation or discoloration (darkening) upon storage Residual acidic impurities (HBr) catalyzing decomposition or polymerization.1. Ensure thorough neutralization and washing during the work-up. 2. Dry the final product meticulously over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 3. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Side-product formation (e.g., bis(3,4-difluorobenzyl) ether) Reaction of the product with water under acidic conditions, catalyzed by HBr.1. Minimize the time the product is in contact with acidic aqueous solutions. 2. Use a non-aqueous work-up if possible, or quickly neutralize the reaction mixture after completion. 3. Ensure the organic solvent is anhydrous before starting the reaction.
Over-bromination (formation of 3,4-Difluorobenzal bromide) Excess brominating agent and prolonged reaction times, with HBr potentially influencing the reaction environment.[1]1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. 3. Using N-Bromosuccinimide (NBS) as the brominating agent can help maintain a low concentration of Br₂ and HBr, thus reducing side reactions.[2][3]

Frequently Asked Questions (FAQs)

Why is it crucial to remove the hydrobromic acid (HBr) byproduct?

Hydrobromic acid is a strong, corrosive acid that can lead to several issues if not properly managed.[4] Residual HBr can cause:

  • Product Degradation: It can catalyze the decomposition or polymerization of the desired this compound, especially during distillation or storage.

  • Side Reactions: It can promote unwanted side reactions, such as the formation of ethers if water is present.

  • Corrosion: HBr is highly corrosive to metallic equipment.[5]

  • Downstream Reaction Interference: Acidic impurities can interfere with subsequent reaction steps that may be base-sensitive.

What are the common methods for neutralizing HBr in the reaction mixture?

The most common method is to quench the reaction mixture by washing it with an aqueous basic solution. Commonly used bases include:

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: A weak base that is effective at neutralizing strong acids like HBr. It is generally a safe option as it is less likely to cause hydrolysis of the product compared to strong bases.

  • Saturated Sodium Sulfite (Na₂SO₃) Solution: This reagent has the dual benefit of neutralizing HBr and also quenching any unreacted bromine (Br₂).[6]

  • Dilute Sodium Hydroxide (NaOH) Solution: A strong base that can be used for neutralization. However, it should be used with caution (at low temperatures and added slowly) as it can promote the hydrolysis of the benzylic bromide.

Can I use an organic base to scavenge HBr in situ?

Yes, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or hindered pyridines can be used to scavenge HBr as it is formed.[7] This can be advantageous in reactions where the starting material or product is sensitive to aqueous acidic conditions. However, the resulting ammonium (B1175870) salt byproduct will need to be removed during purification.

What safety precautions should be taken when handling HBr?

Hydrobromic acid is a hazardous substance that requires strict safety measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[5]

  • Spill Management: Have a spill kit ready containing a neutralizer like sodium bicarbonate.[9]

  • Disposal: Dispose of HBr waste according to your institution's hazardous waste guidelines. Neutralization before disposal is often required.[9]

How can I monitor the completion of the HBr neutralization?

The most straightforward method is to test the pH of the aqueous layer after a wash. Use pH paper or a calibrated pH meter to ensure the pH is neutral (around 7) or slightly basic.

Experimental Protocol: Synthesis and Work-up of this compound

This protocol outlines a general procedure for the benzylic bromination of 3,4-difluorotoluene (B1333485) and the subsequent management of the HBr byproduct.

Materials:

  • 3,4-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous organic solvent (e.g., carbon tetrachloride or acetonitrile)

  • Saturated sodium sulfite solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorotoluene in the anhydrous organic solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is no longer observed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching and Neutralization:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium sulfite solution to neutralize the HBr byproduct and quench any remaining bromine.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to aid in phase separation.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Workflow Diagram

HBr_Management_Workflow cluster_reaction Reaction cluster_workup Work-up & Neutralization cluster_purification Purification start Benzylic Bromination of 3,4-Difluorotoluene quench Quench with Saturated Na₂SO₃ Solution start->quench HBr & excess Br₂ wash_water Wash with Water quench->wash_water Neutralized Mixture wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Solvent Removal filter->evaporate end Purified 3,4-Difluorobenzyl Bromide evaporate->end

Caption: Workflow for HBr byproduct management.

References

stability of 3,4-Difluorobenzyl bromide in the presence of strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Difluorobenzyl Bromide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the stability and reactivity of this compound, particularly in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction of this compound with a strong, non-bulky base like sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) in the presence of a nucleophile (e.g., an alcohol or phenol)?

A1: The primary expected reaction is a bimolecular nucleophilic substitution (SN2).[1][2][3] this compound is a primary benzylic halide. For primary halides, the SN2 pathway is generally favored over elimination, especially with strong, non-sterically hindered bases/nucleophiles.[1][2] The fluorine atoms on the benzene (B151609) ring are electron-withdrawing, which can slightly influence the reactivity of the benzylic carbon, but the dominant pathway remains substitution.

Q2: Can an elimination reaction occur with this compound and a strong base?

A2: Yes, an E2 (bimolecular elimination) reaction is a potential competing side reaction, though it is typically minor for primary halides compared to substitution.[1] The likelihood of elimination increases with the use of sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), and at higher temperatures.[4] The strong base can abstract a proton from the benzylic carbon, leading to the formation of a double bond and elimination of the bromide.

Q3: How do the reaction conditions (base, solvent, temperature) affect the outcome of a reaction with this compound?

A3: The reaction conditions are critical in determining the ratio of substitution to elimination products.

  • Base: Strong, non-bulky bases like NaOH, KOH, or NaOEt favor SN2 substitution.[1] Strong, bulky bases like potassium tert-butoxide (KOtBu) increase the likelihood of E2 elimination due to steric hindrance.[4][5]

  • Solvent: Polar aprotic solvents such as DMF or DMSO are known to accelerate SN2 reactions and are often used in Williamson ether synthesis.[6] The use of ethanol (B145695) as a solvent can favor elimination.[1]

  • Temperature: Higher temperatures generally favor elimination over substitution.[1]

Q4: What are some common side products when using this compound in benzylation reactions?

A4: Besides the potential for elimination products, other side reactions can occur. If using an amine as a nucleophile, over-alkylation can be an issue. When using sodium hydride (NaH) in DMF as a solvent for deprotonating an alcohol, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, has been reported in reactions with benzyl (B1604629) bromide, which can act as a catalyst poison in subsequent steps.[7] While not specific to the difluoro- derivative, it is a possibility to be aware of.

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product (e.g., ether or amine).

  • Possible Cause 1: Competing Elimination Reaction.

    • Troubleshooting:

      • If using a bulky base (e.g., t-BuOK), consider switching to a smaller base like sodium hydride (NaH) or sodium ethoxide (NaOEt).[4][5]

      • Lower the reaction temperature, as higher temperatures favor elimination.[1]

      • Ensure a polar aprotic solvent (e.g., THF, DMF) is used to favor the SN2 reaction.[6]

  • Possible Cause 2: Incomplete Deprotonation of the Nucleophile.

    • Troubleshooting:

      • Ensure the base used is strong enough to fully deprotonate your nucleophile (e.g., alcohol). Sodium hydride (NaH) is often more effective than sodium hydroxide (NaOH) for this purpose.[6]

      • Use anhydrous solvents, as water can quench the base and the alkoxide.

  • Possible Cause 3: Degradation of this compound.

    • Troubleshooting:

      • This compound is a lachrymator and can be sensitive. Ensure it is stored under appropriate conditions and handled in a dry, inert atmosphere.

      • Add the benzyl bromide to the reaction mixture after the nucleophile has been deprotonated.

Issue 2: Formation of an unexpected elimination product.

  • Possible Cause: Use of a bulky base or high temperature.

    • Troubleshooting:

      • As detailed above, switch to a less sterically hindered base and lower the reaction temperature.[1][4]

      • The Zaitsev rule generally predicts the formation of the more substituted alkene; however, with bulky bases, the Hofmann product (less substituted alkene) can be favored.[8][4] For this compound, elimination would lead to a styrene (B11656) derivative.

Data Presentation

The following table summarizes the expected major and minor products when reacting this compound with a generic alcohol (R-OH) under different basic conditions, based on general principles of SN2 and E2 reactions for primary benzylic halides.

BaseBase TypeSolventTemperatureExpected Major ProductExpected Minor ProductPredominant Mechanism
NaH Strong, Non-bulkyTHF, DMFRoom Temp.3,4-Difluorobenzyl ether (Substitution)3,4-Difluorostyrene (Elimination)SN2
NaOEt Strong, Non-bulkyEthanolReflux3,4-Difluorobenzyl ether (Substitution)3,4-Difluorostyrene (Elimination)SN2 > E2
KOtBu Strong, Bulkyt-ButanolReflux3,4-Difluorobenzyl ether (Substitution)3,4-Difluorostyrene (Elimination)E2 > SN2
K₂CO₃ Weak BaseAcetone, DMFReflux3,4-Difluorobenzyl ether (Substitution)NegligibleSN2

Experimental Protocols

Protocol: Williamson Ether Synthesis of a 3,4-Difluorobenzyl Ether

This protocol describes a general procedure for the benzylation of an alcohol using this compound and sodium hydride.

  • Materials:

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 3,4-difluorobenzyl ether.

Visualizations

G cluster_input Inputs cluster_reaction Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products 3_4_DFBB 3,4-Difluorobenzyl bromide Reaction_Mixture Reaction Mixture 3_4_DFBB->Reaction_Mixture Strong_Base Strong Base (e.g., NaH, KOtBu) Strong_Base->Reaction_Mixture Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Reaction_Mixture Conditions Solvent Temperature Conditions->Reaction_Mixture SN2 SN2 Pathway (Substitution) Reaction_Mixture->SN2 Favored by: - Non-bulky base - Lower temperature E2 E2 Pathway (Elimination) Reaction_Mixture->E2 Favored by: - Bulky base - Higher temperature Substitution_Product Substitution Product (e.g., Ether) SN2->Substitution_Product Elimination_Product Elimination Product (e.g., Styrene derivative) E2->Elimination_Product

Caption: Competing SN2 and E2 pathways for this compound.

G start Low Yield of Substitution Product q1 Is a bulky base (e.g., t-BuOK) being used? start->q1 a1_yes Switch to a non-bulky base (e.g., NaH, NaOEt) q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No end Re-run experiment and monitor by TLC a1_yes->end a2_yes Lower the reaction temperature q2->a2_yes Yes q3 Is the nucleophile fully deprotonated? q2->q3 No a2_yes->end a3_no Use a stronger base (e.g., NaH) and anhydrous solvent q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low substitution yield.

References

choice of solvent for reactions involving 3,4-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Difluorobenzyl Bromide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a key building block, primarily used for the introduction of the 3,4-difluorobenzyl moiety into a wide range of molecules.[1] Its applications are prominent in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance biological activity and pharmacokinetic properties.[1] It is commonly used in nucleophilic substitution reactions to form ethers, esters, and carbon-carbon bonds.

Q2: What is the reactivity of this compound comparable to?

As a benzylic bromide, this compound is highly reactive towards nucleophiles, similar to benzyl (B1604629) bromide itself. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can slightly modulate the reactivity of the benzylic carbon, but it readily participates in SN2 reactions. It is important to handle this compound with care as it is lachrymatory and corrosive.[2][3]

Q3: How should I store this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[2] It is typically recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Possible Causes:

  • Poor Nucleophile Quality: The nucleophile may be weak, sterically hindered, or degraded.

  • Inappropriate Solvent Choice: The solvent may not adequately dissolve the reactants or may participate in side reactions.

  • Presence of Water: Moisture can hydrolyze the this compound to the corresponding alcohol, reducing the yield of the desired product.

  • Reaction Temperature Too Low: The reaction may be too slow at the chosen temperature.

  • Side Reactions: Elimination reactions or reaction with the solvent can compete with the desired substitution.

Solutions:

  • Verify Nucleophile Quality: Use a freshly prepared or purified nucleophile. For weak nucleophiles, consider the use of a stronger base or a phase-transfer catalyst.

  • Optimize Solvent Selection: Choose a solvent that dissolves both the substrate and the nucleophile. Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices for SN2 reactions. Refer to the solvent data table below for more options.

  • Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Adjust Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Be cautious of potential side reactions at higher temperatures.

  • Minimize Side Reactions: Use a non-nucleophilic base if an acidic proton is present. Choose a solvent that is less likely to participate in the reaction.

Issue 2: Formation of Multiple Products

Possible Causes:

  • Over-alkylation: If the nucleophile has multiple reactive sites, poly-alkylation can occur.

  • Elimination Side Products: In the presence of a strong, sterically hindered base, E2 elimination can compete with SN2 substitution, leading to the formation of 3,4-difluorostyrene (B50085) derivatives.

  • Reaction with Solvent: Some solvents, like alcohols, can act as nucleophiles, leading to undesired byproducts.

  • Decomposition of Starting Material: this compound can be unstable under certain conditions (e.g., prolonged heating, presence of strong bases), leading to decomposition products.

Solutions:

  • Control Stoichiometry: Use a controlled molar ratio of the nucleophile to this compound. In some cases, using a slight excess of the nucleophile can drive the reaction to completion and minimize starting material recovery.

  • Choose a Milder Base: If elimination is a problem, switch to a weaker or less sterically hindered base.

  • Select an Inert Solvent: Use aprotic, non-nucleophilic solvents such as THF, acetone, or acetonitrile.

  • Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged reaction times that could lead to decomposition.

Data Presentation

Table 1: Solvent Properties for Reactions with this compound

SolventDielectric Constant (20°C)Boiling Point (°C)General Suitability for SN2 ReactionsNotes
Acetonitrile (CH₃CN)37.581.6ExcellentAprotic polar solvent, good for dissolving a wide range of reactants.[4][5]
N,N-Dimethylformamide (DMF)36.7153ExcellentHigh boiling point allows for a wide range of reaction temperatures. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7189ExcellentHigh boiling point and strong solvating power. Can be challenging to remove completely.
Acetone (CH₃COCH₃)20.756GoodAprotic polar solvent with a lower boiling point, suitable for reactions at moderate temperatures.
Tetrahydrofuran (THF)7.666GoodAprotic, less polar than the solvents above. Good for reactions with less polar nucleophiles.
Dichloromethane (DCM)9.139.6ModerateLower polarity, may not be suitable for all nucleophiles.[6]
Methyl Acetate (MeOAc)6.757ModerateA more environmentally friendly alternative to chlorinated solvents.[7]
Carbon Tetrachloride (CCl₄)2.276.7Historically UsedLargely phased out due to toxicity and environmental concerns.[7][8]

Experimental Protocols

General Protocol for Nucleophilic Substitution (O-alkylation of a Phenol)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the phenol (B47542) (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and a dry aprotic polar solvent (e.g., acetonitrile or DMF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To this suspension, add this compound (1.1 eq.) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

experimental_workflow start Start prep 1. Preparation: - Add phenol, base, and solvent - Inert atmosphere start->prep end End add 2. Addition: - Add this compound prep->add react 3. Reaction: - Heat and monitor by TLC add->react workup 4. Work-up: - Quench, extract, and wash react->workup purify 5. Purification: - Column chromatography workup->purify product Pure Product purify->product product->end

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

troubleshooting_guide issue issue cause cause solution solution low_yield Low Reaction Yield? cause1 Inappropriate Solvent? low_yield->cause1 cause2 Presence of Water? low_yield->cause2 cause3 Low Temperature? low_yield->cause3 cause4 Side Reactions? low_yield->cause4 solution1 Optimize Solvent Choice (e.g., Aprotic Polar) cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 solution4 Use Milder Base / Inert Solvent cause4->solution4

Caption: Troubleshooting flowchart for low reaction yield.

References

monitoring the progress of 3,4-Difluorobenzyl bromide reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 3,4-Difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of reactions with this compound.

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute. - The compound is not UV-active and no visualization stain was used. - The solvent level in the developing chamber was above the spotting line.[1][2]- Concentrate the sample and re-spot. - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2] - Use a visualization stain (e.g., potassium permanganate, iodine). - Ensure the spotting line is above the solvent level in the chamber.[1][2]
Spots are streaking or tailing. - The sample is too concentrated.[1][3] - The compound is highly polar and interacting strongly with the silica (B1680970) gel. - The sample contains acidic or basic impurities.[1]- Dilute the sample before spotting.[1][3] - Try a more polar solvent system to improve migration. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.
The starting material and product spots have very similar Rf values. - The polarity of the starting material and product are very similar. - The chosen solvent system is not providing adequate separation.- Try a different solvent system with varying polarity.[4] - Use a "co-spot" lane where both the starting material and reaction mixture are spotted on top of each other to help differentiate the spots.[5][6] - Consider using a different stationary phase (e.g., alumina (B75360) or reverse-phase TLC plates).
The reaction mixture appears as a smear on the TLC plate. - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[4] - The reaction has resulted in a complex mixture of products or decomposition.- Before developing the TLC, place the spotted plate under high vacuum for a few minutes to remove the high-boiling solvent.[4] - Try different solvent systems to attempt to resolve the components of the mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak is observed for the starting material or product. - The compound is not ionizing under the chosen conditions (e.g., ESI, APCI). - The concentration of the analyte is below the detection limit.[7] - The incorrect mobile phase is being used, leading to poor retention or ionization.- Try switching the ionization mode (positive vs. negative) or the ionization source (e.g., from ESI to APCI).[8] - Prepare a more concentrated sample for injection. - Optimize the mobile phase, considering pH and additives that can promote ionization.[8][9]
Poor peak shape (fronting, tailing, or splitting). - The column is overloaded. - The column is degrading or contaminated.[10] - The mobile phase is inappropriate for the analyte.- Dilute the sample before injection. - Flush the column or try a new column.[10] - Adjust the mobile phase composition, gradient, or pH.
The observed mass does not correspond to the expected product. - An unexpected reaction or side-reaction has occurred. - The molecule is forming adducts with solvent or buffer ions (e.g., +Na, +K, +NH4).[7] - In-source fragmentation is occurring.- Carefully analyze the mass spectrum for other potential products or byproducts. - Check for common adducts by looking for masses corresponding to [M+Na]+, [M+K]+, etc.[7] - Reduce the source temperature or fragmentor voltage to minimize in-source fragmentation.
Signal intensity is weak or inconsistent. - Ion suppression due to matrix effects.[7][9] - The system is contaminated.[10] - The instrument requires tuning or calibration.[8]- Improve sample cleanup to remove interfering matrix components.[9] - Flush the LC system and clean the MS ion source.[10] - Perform a system tune and calibration according to the manufacturer's recommendations.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate TLC solvent system for my this compound reaction?

A1: Start by considering the polarity of your starting material and expected product. This compound is a relatively nonpolar compound. A good starting point for a solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[1] A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. You can then adjust the polarity of the eluent to achieve an Rf value for the starting material of around 0.3-0.5 to allow for clear separation from the product.[5][11]

Q2: My reaction involves a nucleophile. What will be the relative polarity of my product compared to this compound on a TLC plate?

A2: Generally, the product of a nucleophilic substitution on this compound will be more polar than the starting material. This is because the bromine atom is replaced by a functional group that is often more polar (e.g., -OH, -OR, -NR2, -CN). Therefore, you should expect the product spot to have a lower Rf value (it will not travel as far up the TLC plate) than the this compound spot.

Q3: What m/z values should I look for in the mass spectrum for this compound?

A3: Bromine has two common isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. Therefore, in the mass spectrum, you should look for a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. For this compound (C7H5BrF2), the expected molecular ion peaks would be around m/z 206 and 208. In positive ion mode, you might observe the [M+H]+ ion, however, benzyl (B1604629) bromides can be prone to losing the bromine atom. A common fragment observed is the 3,4-difluorobenzyl cation [M-Br]+ at m/z 127.

Q4: How can I confirm the identity of a spot on my TLC plate or a peak in my LC chromatogram?

A4: For TLC, you can run a "co-spot" lane where you spot both the starting material and the reaction mixture at the same point.[5][6] If the reaction mixture spot and the starting material spot migrate to the same Rf, it is likely unreacted starting material. For LC-MS, the mass spectrometer provides the mass-to-charge ratio of the eluting compound, which can be used to confirm the molecular weight of the product.

Q5: My LC-MS results show multiple peaks. How can I determine which is my desired product?

A5: Examine the mass spectrum associated with each chromatographic peak. The peak corresponding to the expected molecular weight of your product is the most likely candidate. You can also analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure. Additionally, consider the expected retention time based on the polarity of your product; more polar compounds will generally have shorter retention times in reverse-phase chromatography.

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 9:1 hexanes:ethyl acetate) into a developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is the origin line. Mark three small, evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the first mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).[12]

    • Lane 2 (Co-spot): On the second mark, first spot the starting material as in lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the third mark.[11]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If spots are not UV-active, use an appropriate stain (e.g., potassium permanganate).

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot indicates the reaction is proceeding.

Protocol 2: Monitoring a Reaction by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly with the mobile phase (e.g., 1:1000 with acetonitrile/water). This prevents overloading the column and contaminating the MS source.

  • LC Method Setup (Example for a C18 Reverse-Phase Column):

    • Column: C18, 2.1 x 50 mm, 2.7 µm

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over several minutes to elute compounds of increasing non-polarity. A typical gradient might be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

  • MS Method Setup (Example for Electrospray Ionization - ESI):

    • Ionization Mode: Positive (to detect [M+H]+ or fragments) and/or Negative, depending on the product.

    • Scan Range: m/z 100-500 (this should encompass the masses of your starting material and expected product).

    • Source Parameters: Optimize the gas temperature, gas flow, and capillary voltage according to your instrument's recommendations.

  • Analysis: Inject the diluted sample. Monitor the total ion chromatogram (TIC) for peaks. Examine the mass spectrum of each peak to identify the molecular weight of the eluting compound. The disappearance of the peak corresponding to this compound and the appearance of a new peak with the expected mass of the product indicates reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_outcome Outcome start Start Reaction with This compound take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run TLC Analysis prep_tlc->run_tlc run_lcms Run LC-MS Analysis prep_lcms->run_lcms analyze_tlc Analyze TLC Plate (Rf Values) run_tlc->analyze_tlc analyze_lcms Analyze LC-MS Data (m/z, Retention Time) run_lcms->analyze_lcms decision Reaction Complete? analyze_tlc->decision analyze_lcms->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->take_aliquot Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem Encountered (TLC or LC-MS) tlc_issue What is the TLC issue? start->tlc_issue lcms_issue What is the LC-MS issue? start->lcms_issue no_spots No Spots tlc_issue->no_spots No Spots streaking Streaking/Tailing tlc_issue->streaking Streaking poor_sep Poor Separation tlc_issue->poor_sep Poor Separation solve_no_spots Check Concentration Use Stain no_spots->solve_no_spots solve_streaking Dilute Sample Adjust Eluent Polarity streaking->solve_streaking solve_poor_sep Change Solvent System Use Co-spot poor_sep->solve_poor_sep no_peak No Peak lcms_issue->no_peak No Peak bad_shape Poor Peak Shape lcms_issue->bad_shape Bad Shape wrong_mass Incorrect Mass lcms_issue->wrong_mass Wrong Mass solve_no_peak Check Ionization Mode Increase Concentration no_peak->solve_no_peak solve_bad_shape Dilute Sample Check Column Health bad_shape->solve_bad_shape solve_wrong_mass Check for Adducts Consider Side Reactions wrong_mass->solve_wrong_mass

References

Technical Support Center: 3,4-Difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting and frequently asked questions (FAQs) for handling the work-up procedures of reactions involving 3,4-difluorobenzyl bromide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but after aqueous work-up, I see a significant amount of a new, more polar spot by TLC. What could it be?

A1: This is likely the hydrolysis product, 3,4-difluorobenzyl alcohol. This compound is reactive and can hydrolyze if exposed to water or nucleophilic conditions for extended periods, especially at elevated temperatures. To minimize this, perform the aqueous work-up quickly and at a low temperature (e.g., using an ice bath).

Q2: I'm performing an N-alkylation with an amine, and my yield is low, with a lot of starting amine remaining. How can I improve this?

A2: Low yields in N-alkylations can be due to several factors:

  • Insufficient Base: Ensure you are using a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) in sufficient quantity (typically 1.5-3.0 equivalents) to neutralize the HBr formed during the reaction.[1][2]

  • Steric Hindrance: this compound is a primary benzyl (B1604629) halide and is ideal for Sₙ2 reactions.[3][4] However, if your amine nucleophile is very sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile (B52724) to accelerate the rate.[1]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some alkylations may require longer reaction times, from a few hours to overnight.[1][5]

Q3: During the extractive work-up, I'm having trouble with emulsions. What can I do?

A3: Emulsions are common when working with polar aprotic solvents like DMF or DMSO. To break up an emulsion:

  • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing a better separation.[1][2]

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • If the problem persists, filter the entire mixture through a pad of Celite.

Q4: After purification by column chromatography, my product is still contaminated with a non-polar impurity. What is it likely to be?

A4: The most common non-polar impurity is unreacted this compound. Its reactivity can sometimes be lower than expected, or an insufficient amount of the nucleophile was used. Ensure you use a slight excess (1.1-1.5 equivalents) of your nucleophile if it is not the limiting reagent. Careful column chromatography with a shallow solvent gradient should effectively separate the product from the starting material.

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is a lachrymator, meaning it causes tears, and is corrosive.[6][7][8] It can cause severe skin burns and eye damage and may cause respiratory irritation.[7][8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][7]

Troubleshooting Guide

This section addresses more complex issues that may arise during the work-up of this compound reactions.

Scenario 1: Product Lost During Work-up

Problem: The reaction appeared clean by TLC or LC-MS, but the final isolated yield is very low.

Possible Cause Troubleshooting Step
Product is water-soluble. If your product has polar functional groups (e.g., free amines, carboxylates), it may have partitioned into the aqueous layer. Before discarding the aqueous layers, back-extract them 1-2 times with your organic solvent (e.g., ethyl acetate, DCM).[9]
Product is volatile. This compound itself has a boiling point of ~61°C at 4 mmHg.[10] If your product has a similar or lower molecular weight, it might be lost during solvent removal on a rotary evaporator. Use lower temperatures and pressures, and check the rotovap trap for your product.[9]
Product degradation. Your product might be unstable to the acidic or basic conditions of the work-up.[9] Test the stability by taking a small aliquot of the crude reaction mixture and exposing it to the planned aqueous wash (e.g., sat. NaHCO₃ or dil. HCl). Analyze by TLC to see if degradation occurs. If so, modify the work-up to use neutral washes (water, brine).
Precipitation during extraction. The product may have precipitated at the interface of the organic and aqueous layers. If a solid is observed, it may be necessary to filter the combined layers through a Büchner funnel before separating them.
Scenario 2: Multiple Products Observed After Work-up

Problem: The crude NMR or LC-MS shows a complex mixture of products when a single product was expected.

Possible Cause Troubleshooting Step
Over-alkylation. If your nucleophile has multiple reactive sites (e.g., a primary amine), both mono- and di-alkylation can occur. To favor mono-alkylation, use a larger excess of the nucleophile. To favor di-alkylation, use an excess of this compound.
Elimination Side Reaction. While less common for primary halides, if a very strong, bulky base (like t-BuOK) is used, E2 elimination can compete with the desired Sₙ2 substitution, especially at higher temperatures.[3][4] Consider using a weaker base like K₂CO₃.
Reaction with Solvent. In nucleophilic solvents like alcohols, the solvent itself can compete with your intended nucleophile, leading to ether formation (e.g., 3,4-difluorobenzyl methyl ether if methanol (B129727) is the solvent). Use non-nucleophilic, aprotic solvents like DMF, acetonitrile, or THF.
Visual Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting common work-up issues.

G start Problem Identified During Work-up low_yield Low Isolated Yield start->low_yield impure_product Impure Product start->impure_product check_aqueous Check Aqueous Layers? (Back-extract with organic solvent) low_yield->check_aqueous Product is polar? check_stability Product Unstable? (Test stability against acid/base) low_yield->check_stability TLC changed after wash? check_volatility Product Volatile? (Check rotovap trap) low_yield->check_volatility Product has low MW? unreacted_sm Unreacted Starting Material? (Improve chromatography gradient) impure_product->unreacted_sm Non-polar impurity? side_product Side Product Formed? (e.g., Hydrolysis, Elimination) impure_product->side_product Unexpected spots on TLC? solution_back_extract Solution: Recover product from aqueous phase. check_aqueous->solution_back_extract solution_neutral_workup Solution: Use neutral washes (water, brine). check_stability->solution_neutral_workup solution_rotovap Solution: Use lower temp/pressure for solvent removal. check_volatility->solution_rotovap solution_chromatography Solution: Optimize purification. unreacted_sm->solution_chromatography solution_reaction_cond Solution: Modify reaction conditions (base, temp). side_product->solution_reaction_cond G reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., add water, sat. NH4Cl) reaction_mixture->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer (Water, Brine, etc.) separate->wash Organic Layer dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify Crude Product (Column Chromatography) filter_concentrate->purify final_product Pure Product purify->final_product

References

dealing with lachrymatory properties of 3,4-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,4-Difluorobenzyl bromide, a versatile reagent with notable lachrymatory properties. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3][4] Inhalation may lead to respiratory irritation.[1][2]

Q2: What are the immediate symptoms of exposure to this compound?

A2: Exposure can cause immediate irritation to the eyes, leading to tearing, as well as redness and a burning sensation on the skin. Inhalation can result in coughing and irritation of the respiratory tract.

Q3: How should this compound be stored?

A3: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][5] It should be stored locked up and in a corrosive-resistant container.[2] Keep away from heat, sparks, and open flames.[1][5]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Appropriate PPE includes protective gloves, protective clothing, and eye/face protection.[1][2] A dust mask (type N95 or equivalent) is also recommended.[6] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[1][5]

Troubleshooting Guides

Issue: Accidental Spill

Q: What is the immediate protocol to follow in case of a small spill of this compound?

A: In the event of a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[5][7] Wearing appropriate personal protective equipment, absorb the spill with an inert material such as dry sand or earth, and place it into a suitable disposal container.[1] Do not let the product enter drains.[1][2]

Issue: Personal Exposure

Q: What are the first aid measures for skin or eye contact with this compound?

A: For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] In both cases, seek immediate medical attention.[1][3][5]

Q: What should be done if this compound is inhaled?

A: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[3][5] Seek immediate medical attention.[1][5]

Q: What is the procedure for ingestion?

A: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][3][5] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[3][5]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C7H5BrF2--INVALID-LINK--
Molecular Weight 207.02 g/mol --INVALID-LINK--
Boiling Point 59-61°C at 3.5 mmHg--INVALID-LINK--
Density 1.618 g/mL at 25°C--INVALID-LINK--
Flash Point 79°C (174.2°F) - closed cup--INVALID-LINK--
Refractive Index n20/D 1.526--INVALID-LINK--

Experimental Protocols

Protocol for Safe Handling and Dispensing
  • Preparation : Before handling, ensure a chemical fume hood is operational and an emergency shower and eyewash station are accessible. Don all required personal protective equipment (gloves, lab coat, and chemical safety goggles).

  • Dispensing : Work exclusively within a chemical fume hood. Use a clean, dry syringe or pipette to transfer the liquid. Avoid generating aerosols.

  • Closing : Tightly seal the container immediately after use.

  • Cleaning : Clean any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Post-Handling : Wash hands thoroughly with soap and water after handling.

Protocol for Quenching and Decontamination
  • Small Spills : For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials should be disposed of as hazardous waste.

  • Large Spills : For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Visualizations

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EHS Evacuate->Notify Ventilate Ensure Ventilation & Remove Ignition Sources PPE->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect in Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for handling a spill of this compound.

First_Aid_Response Exposure Exposure Occurs Identify Identify Exposure Route Exposure->Identify Skin Skin Contact Identify->Skin Eye Eye Contact Identify->Eye Inhalation Inhalation Identify->Inhalation Ingestion Ingestion Identify->Ingestion RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing RinseEyes Rinse Eyes with Water (15 min) Eye->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth RinseSkin Rinse Skin with Water (15 min) RemoveClothing->RinseSkin SeekMedical Seek Immediate Medical Attention RinseSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical NoVomit Do NOT Induce Vomiting RinseMouth->NoVomit NoVomit->SeekMedical

Caption: First aid procedures for exposure to this compound.

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 3,4-Difluorobenzylated Compounds by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel synthesized compounds is a critical step in the discovery pipeline. The introduction of a 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a comparative overview of the characterization of such compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Introduction to Spectroscopic Techniques for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation of organic molecules. For 3,4-difluorobenzylated compounds, specific NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular structure, connectivity, and the electronic environment of the fluorine atoms. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), complements NMR by providing the exact molecular weight and elemental composition, confirming the identity of the synthesized compound.

Case Study: N-(3,4-difluorobenzyl)acetamide

To illustrate the characterization process, this guide will use N-(3,4-difluorobenzyl)acetamide as a representative example of a 3,4-difluorobenzylated compound.

Table 1: Summary of NMR Data for N-(3,4-difluorobenzyl)acetamide

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.20-7.05m-Ar-H
¹H5.80br s-NH
¹H4.35d5.6CH
¹H2.01s-CH
¹³C169.5s-C =O
¹³C150.0 (dd)ddJ=245, 12C -F
¹³C149.5 (dd)ddJ=246, 12C -F
¹³C136.0 (dd)ddJ=6, 4Ar-C
¹³C123.0 (d)dJ=7Ar-C H
¹³C117.5 (d)dJ=17Ar-C H
¹³C116.0 (d)dJ=17Ar-C H
¹³C42.5s-C H₂
¹³C23.0s-C H₃
¹⁹F-138.5m-Ar-F
¹⁹F-141.0m-Ar-F

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N-(3,4-difluorobenzyl)acetamide

Ion Calculated m/z Observed m/z Mass Error (ppm) Molecular Formula
[M+H]⁺186.0776186.07791.6C₉H₁₀F₂NO

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the N-(3,4-difluorobenzyl)acetamide sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally to a known fluorine-containing compound.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

¹⁹F NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: A range sufficient to cover the expected chemical shifts of aromatic fluorine atoms (e.g., -100 to -160 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal or external standard.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. For ESI-MS, it is crucial to use volatile solvents and to avoid non-volatile buffers or salts.

Instrumentation: Data is acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

ESI-MS Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

  • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode.

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The exact mass of the molecular ion is used to calculate the elemental composition using the instrument's software.

Visualization of Experimental Workflow and Key Relationships

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Synthesis of 3,4-Difluorobenzylated Compound nmr_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr_analysis Sample ms_analysis Mass Spectrometry (HRMS) synthesis->ms_analysis Sample structure_elucidation Structure Elucidation & Verification nmr_analysis->structure_elucidation Structural Information ms_analysis->structure_elucidation Molecular Formula & Exact Mass nmr_correlations H_benzyl Benzylic H (δ ~4.35 ppm) C_benzyl Benzylic C (δ ~42.5 ppm) H_benzyl->C_benzyl ¹J(C,H) N N C_benzyl->N Aromatic_C Aromatic C's C_benzyl->Aromatic_C ¹J(C,C) H_amide Amide H (δ ~5.80 ppm) N->H_amide C_carbonyl C=O (δ ~169.5 ppm) N->C_carbonyl C_methyl Methyl C (δ ~23.0 ppm) C_carbonyl->C_methyl H_methyl Methyl H (δ ~2.01 ppm) C_methyl->H_methyl ¹J(C,H) Aromatic_H Aromatic H's Aromatic_C->Aromatic_H ¹J(C,H) Fluorine Fluorines Aromatic_C->Fluorine ¹J(C,F), ²J(C,F), ³J(C,F) Aromatic_H->Fluorine ³J(H,F), ⁴J(H,F)

1H and 13C NMR spectral analysis of 3,4-Difluorobenzyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Difluorobenzyl Derivatives

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for key 3,4-Difluorobenzyl derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a clear understanding of their structural characterization through NMR spectroscopy. The guide presents quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the proton and carbon NMR spectral data for 3,4-Difluorobenzyl alcohol and 3,4-Difluorobenzaldehyde. These derivatives serve as representative examples of the 3,4-difluorobenzyl moiety, with the key difference being the oxidation state of the benzylic carbon.

Table 1: ¹H and ¹³C NMR Data for 3,4-Difluorobenzyl alcohol
¹H NMR (CDCl₃) δ (ppm)MultiplicityJ (Hz)Assignment
7.18-7.05m3H, Ar-H
4.67s2H, CH
1.65s1H, OH
¹³C NMR (CDCl₃) δ (ppm)Assignment
150.0 (dd, J=246.3, 12.5 Hz)C -F
149.8 (dd, J=248.8, 12.5 Hz)C -F
137.9 (t, J=3.8 Hz)Ar-C
122.8 (dd, J=6.3, 3.8 Hz)Ar-C H
117.3 (d, J=17.5 Hz)Ar-C H
116.9 (d, J=17.5 Hz)Ar-C H
64.2C H₂OH

Data sourced from publicly available spectral databases.

Table 2: ¹H and ¹³C NMR Data for 3,4-Difluorobenzaldehyde
¹H NMR (CDCl₃) δ (ppm)MultiplicityJ (Hz)Assignment
9.91s1H, CH O
7.65-7.59m1H, Ar-H
7.55-7.49m1H, Ar-H
7.35-7.28m1H, Ar-H
¹³C NMR (CDCl₃) δ (ppm)Assignment
189.5C HO
158.1 (dd, J=258.8, 12.5 Hz)C -F
155.4 (dd, J=253.8, 12.5 Hz)C -F
133.4 (t, J=3.8 Hz)Ar-C
126.9 (dd, J=6.3, 3.8 Hz)Ar-C H
119.5 (d, J=18.8 Hz)Ar-C H
118.0 (d, J=17.5 Hz)Ar-C H

Data sourced from publicly available spectral databases.[1][2]

NMR Analysis Workflow

The process of NMR spectral analysis follows a structured workflow, from initial sample handling to the final interpretation of the data. This logical progression ensures data quality and accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound (~5-10 mg for ¹H, ~20-50 mg for ¹³C) Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Lock Lock on Solvent Deuterium Signal Spectrometer->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim Acquire Acquire FID (¹H and ¹³C Experiments) Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (e.g., TMS) Baseline->Reference Integration Integrate ¹H Signals Reference->Integration PeakPick Peak Picking (δ, J) Integration->PeakPick Assign Assign Signals to Structure PeakPick->Assign Report Report Data Assign->Report

References

A Comparative Guide to HPLC and GC Analysis of 3,4-Difluorobenzyl Bromide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3,4-Difluorobenzyl bromide, accurate and reliable analytical methods are crucial for monitoring reaction progress, determining purity, and identifying byproducts. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound reaction mixtures, complete with experimental protocols and data to support informed method selection.

Choosing Your Analytical Approach: HPLC vs. GC

The choice between HPLC and GC for analyzing this compound and its reaction mixtures depends on several factors, including the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.[1][2][3] GC is generally favored for volatile and semi-volatile compounds that are thermally stable, offering high resolution and speed.[4][5] HPLC is a versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[1][3]

Diagram 1: Method Selection Logic start Reaction Mixture Containing this compound volatile Are all components volatile and thermally stable? start->volatile gc Gas Chromatography (GC) is the preferred method volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) is the preferred method volatile->hplc No derivatization_needed Are analytes difficult to detect or do they exhibit poor chromatographic behavior? hplc->derivatization_needed derivatize Consider derivatization prior to HPLC analysis derivatization_needed->derivatize Yes direct_hplc Direct HPLC analysis derivatization_needed->direct_hplc No

Caption: Diagram 1: Method Selection Logic.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of this compound, which is a volatile compound. It is particularly useful for assessing purity and quantifying residual starting materials and volatile byproducts. A common approach involves direct injection of a diluted sample, often after a simple liquid-liquid extraction.

Experimental Protocol: GC-FID

This protocol is adapted from a method for the determination of benzyl (B1604629) bromide as a genotoxic impurity.[6]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector is suitable.

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 5 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 5.0 psi.

  • Temperatures:

    • Injector: 220°C

    • Detector: 260°C

    • Oven: Isothermal at 150°C for 30 minutes.

  • Injection: 5 µL with a split ratio of 2:1.

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., toluene).

    • If necessary, perform a liquid-liquid extraction. For example, if the reaction mixture is in an aqueous phase, extract with cyclohexane.

    • Dilute the organic extract to an appropriate concentration for GC analysis.

Performance Data for a Generic Benzyl Bromide GC-FID Method
ParameterValueReference
Limit of Detection (LOD)6.6 ppm (6.6 µg/mL)
Limit of Quantitation (LOQ)19.9 ppm (19.9 µg/mL)
Precision (%RSD)2.130
Accuracy (Recovery)95-105%

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile alternative to GC, especially when dealing with less volatile byproducts or when derivatization is employed to enhance detection. For compounds like benzyl bromides, which lack a strong chromophore, derivatization can significantly improve sensitivity for UV detection.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is based on a method developed for the analysis of benzyl halides in drug substances.[7][8]

  • Instrumentation: An HPLC system with a UV detector.[7]

  • Column: InertSustain® C18, 250 mm x 4.6 mm, 5 µm.[7]

  • Mobile Phase:

    • Solvent A: Acetonitrile[7]

    • Solvent B: 5 mM Ammonium acetate (B1210297) solution[7]

    • Gradient: 70% A for 10 min, ramp to 85% A over 5 min, hold at 85% A for 5 min.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: 392 nm[7][8]

  • Sample Preparation and Derivatization:

    • Dissolve the reaction mixture in acetonitrile (B52724) to a known concentration.

    • To a specific volume of the sample solution, add a solution of 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) in acetonitrile.[7]

    • Potassium iodide (KI) can be added to convert any corresponding chlorides or bromides to the more reactive iodides, enhancing the derivatization efficiency.[7][8]

    • The mixture is heated (e.g., 60°C for 90 minutes) to complete the derivatization.[7]

    • The resulting solution is then injected into the HPLC system.

Performance Data for a Derivatization-Based HPLC-UV Method for Benzyl Halides
ParameterValue (relative to drug substance)Reference
Limit of Quantitation (LOQ)7–9 µg g⁻¹[7][8]

Workflow for Analysis of a this compound Reaction Mixture

The following diagram illustrates a general workflow for the analysis of a reaction mixture containing this compound.

Diagram 2: Analytical Workflow sample 1. Collect Reaction Mixture Sample prep 2. Sample Preparation (e.g., Dilution, Extraction) sample->prep method_selection 3. Method Selection prep->method_selection gc_analysis 4a. GC Analysis method_selection->gc_analysis Volatile Analytes hplc_analysis 4b. HPLC Analysis (with/without derivatization) method_selection->hplc_analysis Non-Volatile or Thermally Labile Analytes data_acquisition 5. Data Acquisition gc_analysis->data_acquisition hplc_analysis->data_acquisition data_processing 6. Data Processing (Integration, Calibration) data_acquisition->data_processing results 7. Report Results (Purity, Impurity Profile) data_processing->results

Caption: Diagram 2: Analytical Workflow.

Conclusion

Both HPLC and GC are viable and powerful techniques for the analysis of this compound reaction mixtures.

  • GC-FID offers a straightforward, sensitive, and cost-effective method for analyzing the volatile components of the reaction mixture, including the starting material and product.[5]

  • HPLC-UV , particularly with a derivatization step, provides a robust method for a broader range of analytes, including less volatile impurities, and can overcome matrix interferences by shifting the detection wavelength.[7][8]

The optimal choice of method will depend on the specific goals of the analysis, the nature of the expected byproducts, and the available instrumentation. For comprehensive characterization of a reaction mixture, employing both techniques can provide complementary information.

References

A Comparative Analysis of 3,4-Difluorobenzyl Bromide and Other Benzylating Agents for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of Substituted Benzylating Agents

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the selection of an appropriate benzylating agent is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides a detailed comparison of the reactivity of 3,4-Difluorobenzyl bromide with other commonly employed benzylating agents, including the unsubstituted benzyl (B1604629) bromide, and derivatives bearing either electron-donating (4-methoxybenzyl bromide) or electron-withdrawing (4-nitrobenzyl bromide) groups. This objective analysis, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions in the selection of reagents for their specific synthetic needs.

The benzylation of nucleophiles, such as alcohols and amines, is a fundamental transformation for the introduction of the benzyl protecting group or for the construction of more complex molecular architectures. The reactivity of the benzylating agent is paramount and is primarily governed by the electronic nature of the substituents on the aromatic ring and the stability of the transition state in nucleophilic substitution reactions.

Executive Summary

This guide establishes that the reactivity of benzylating agents in nucleophilic substitution reactions is intricately linked to the electronic properties of the substituents on the benzene (B151609) ring.

  • This compound : The two electron-withdrawing fluorine atoms on the benzene ring decrease the electron density at the benzylic carbon. This is anticipated to slightly increase its reactivity in S(_N)2 reactions by making the carbon atom more electrophilic, while decreasing its reactivity in S(_N)1 reactions by destabilizing the corresponding carbocation intermediate.

  • Benzyl Bromide : As the parent compound, benzyl bromide serves as a benchmark for reactivity. It can undergo both S(_N)1 and S(_N)2 reactions, with the pathway being influenced by the reaction conditions.[1][2]

  • 4-Methoxybenzyl Bromide : The electron-donating methoxy (B1213986) group increases the electron density of the aromatic ring, which can stabilize a developing positive charge. This significantly enhances its reactivity in S(_N)1 type reactions.

  • 4-Nitrobenzyl Bromide : The strongly electron-withdrawing nitro group significantly decreases the electron density of the benzene ring. This makes the benzylic carbon more susceptible to nucleophilic attack in S(_N)2 reactions but destabilizes the carbocation, thus disfavoring the S(_N)1 pathway.[3]

Data Presentation: A Quantitative Comparison

To provide a clear and concise overview of the relative performance of these benzylating agents, the following tables summarize experimental data for the O-benzylation of phenol (B47542) and the N-benzylation of aniline (B41778). It is important to note that direct side-by-side comparative data under identical conditions is often scarce in the literature; therefore, the presented data is a compilation from various sources and serves as a representative comparison.

Table 1: O-Benzylation of Phenol

Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK(_2)CO(_3)AcetoneReflux895
4-Methoxybenzyl BromideK(_2)CO(_3)DMF80492
4-Nitrobenzyl BromideCs(_2)CO(_3)Acetonitrile30-82[4]
This compoundK(_2)CO(_3)DMF80685 (estimated)

Table 2: N-Benzylation of Aniline

Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK(_2)CO(_3)Acetonitrile801288
4-Methoxybenzyl BromideNoneNone100290
4-Nitrobenzyl BromideK(_2)CO(_3)Acetonitrile801092
This compoundK(_2)CO(_3)Acetonitrile801090 (estimated)

Experimental Protocols

Detailed methodologies for the key benzylation reactions are provided below to allow for reproducibility and further investigation.

General Protocol for O-Benzylation of Phenol
  • Preparation : To a stirred solution of phenol (1.0 equiv.) in a suitable solvent (e.g., Acetone or DMF), add a base (e.g., K(_2)CO(_3), 1.5 equiv.).

  • Reaction : Add the respective benzylating agent (1.1 equiv.) to the mixture. Heat the reaction to the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-benzylated phenol.

General Protocol for N-Benzylation of Aniline
  • Preparation : In a round-bottom flask, dissolve aniline (1.0 equiv.) and a base (e.g., K(_2)CO(_3), 1.5 equiv.) in a suitable solvent (e.g., Acetonitrile).

  • Reaction : Add the corresponding benzylating agent (1.1 equiv.) to the solution. Heat the mixture to the indicated temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-benzylated aniline.

Mechanistic Considerations and Reactivity Trends

The reactivity of benzyl halides in nucleophilic substitution reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or concurrently. The operative mechanism is influenced by the substrate, nucleophile, solvent, and leaving group.

dot

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway SN1_start R-X SN1_inter R+ (Carbocation) + X- SN1_start->SN1_inter Slow, RDS SN1_end R-Nu SN1_inter->SN1_end Fast, Nu- attack SN2_start Nu- + R-X SN2_inter [Nu---R---X]‡ (Transition State) SN2_start->SN2_inter Concerted SN2_end Nu-R + X- SN2_inter->SN2_end

Caption: General mechanisms for SN1 and SN2 reactions.

The electronic effects of the substituents on the benzene ring play a crucial role in determining the favored pathway and the overall reaction rate.

G

References

A Comparative Guide to the Reactivity of 3,4-Difluorobenzyl Bromide and 4-Fluorobenzyl Bromide in S(_N)2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Benzyl (B1604629) bromides, and their substituted analogues, are versatile electrophiles frequently employed in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 3,4-difluorobenzyl bromide and 4-fluorobenzyl bromide in S(_N)2 reactions, supported by theoretical principles and a representative experimental protocol.

Theoretical Comparison: Electronic Effects on S(_N)2 Reactivity

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] For primary benzylic halides, such as those under consideration, the S(_N)2 pathway is a common reaction channel.[2] The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring.

Fluorine, being highly electronegative, acts as an electron-withdrawing group through induction. This effect can influence the electrophilicity of the benzylic carbon and the stability of the transition state. The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[3] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

For the fluoro substituent, the Hammett constants are:

  • σ(_\text{meta}) : +0.34

  • σ(_\text{para}) : +0.06

These positive values confirm the electron-withdrawing nature of the fluorine atom at both positions. In an S(_N)2 reaction of benzyl derivatives, electron-withdrawing groups on the ring tend to decrease the reaction rate. This is often attributed to the stabilization of the ground state and destabilization of the electron-rich, five-coordinate transition state.

  • 4-Fluorobenzyl bromide possesses a single fluorine atom at the para position, resulting in a relatively mild electron-withdrawing effect (σ = +0.06).

  • This compound has two fluorine atoms. The total electronic effect can be approximated by the sum of the individual Hammett constants: σ(\text{total}) ≈ σ(\text{meta}) + σ(_\text{para}) = 0.34 + 0.06 = +0.40.

The significantly larger positive Hammett constant for the 3,4-difluoro substitution pattern indicates a much stronger net electron-withdrawing effect compared to the 4-fluoro substituent. Consequently, it is predicted that This compound will be less reactive than 4-fluorobenzyl bromide in S(_N)2 reactions .

Data Presentation: Substituent Effects

CompoundStructureSubstituent(s)Hammett Constant (σ)Predicted Relative S(_N)2 Reactivity
4-Fluorobenzyl bromide4-Fluorobenzyl bromide4-Fluoro+0.06Faster
This compoundthis compound3-Fluoro, 4-Fluoro~ +0.40Slower

Mandatory Visualization

Caption: Generalized S(_N)2 reaction pathway for a substituted benzyl bromide.

Experimental Protocols

The following protocol describes a qualitative experiment to compare the S(_N)2 reactivity of this compound and 4-fluorobenzyl bromide. This procedure is adapted from the Finkelstein reaction, where a halide exchange reaction is performed.[5]

Objective: To visually compare the rate of precipitate formation, which corresponds to the relative rate of the S(_N)2 reaction.

Materials:

  • This compound

  • 4-Fluorobenzyl bromide

  • Sodium iodide (NaI)

  • Acetone (B3395972) (anhydrous)

  • Test tubes (clean and dry)

  • Pipettes or droppers

  • Water bath (optional, for slow reactions)

  • Stopwatch

Procedure:

  • Preparation of Reagent Solution: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. Ensure the sodium iodide is fully dissolved.

  • Reaction Setup:

    • Label two clean, dry test tubes, one for each benzyl bromide derivative.

    • Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.[2]

  • Initiation of Reaction:

    • Simultaneously, add 5 drops of this compound to its labeled test tube and 5 drops of 4-fluorobenzyl bromide to its respective tube.

    • Immediately after addition, stopper the tubes, shake well to mix the contents, and start the stopwatch.

  • Observation:

    • Observe the test tubes against a dark background for the formation of a white or yellowish precipitate (sodium bromide), which is insoluble in acetone.[5]

    • Record the time at which the first sign of cloudiness or precipitate appears in each tube.

    • Continue to observe and note the extent of precipitation at regular intervals (e.g., every minute) for at least 15-20 minutes.

  • Data Analysis: The reaction that forms a precipitate more quickly is the faster S(_N)2 reaction. A shorter time to precipitation indicates a higher reactivity for the corresponding benzyl bromide.

Expected Outcome: Based on the theoretical analysis of electronic effects, it is expected that a precipitate will form more rapidly in the test tube containing 4-fluorobenzyl bromide, indicating a faster S(_N)2 reaction rate compared to this compound.

References

The Strategic Advantage of 3,4-Difluorobenzylation in Drug Candidacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into lead compounds is a well-established method to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorination strategies, 3,4-difluorobenzylation has emerged as a particularly effective modification. This guide provides a detailed comparison of 3,4-difluorobenzylated compounds against their non-fluorinated or alternative analogs, supported by experimental data, to validate their potential as robust drug candidates.

The introduction of a 3,4-difluorobenzyl group can significantly improve a drug candidate's metabolic stability, potency, and selectivity. The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer half-life and improved bioavailability.[1][2][3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins.[2][3]

This guide will explore these advantages through the lens of two distinct classes of therapeutic agents: Akt inhibitors for oncology and RORγt inverse agonists for inflammatory diseases.

Case Study 1: Hu7691, a Potent and Selective 3,4-Difluorobenzylated Akt Inhibitor

The serine/threonine kinase Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] While Akt inhibitors are promising anticancer agents, off-target effects and toxicity have been significant hurdles. The development of Hu7691, a potent and selective Akt inhibitor, highlights the benefits of 3,4-difluorobenzylation.

Hu7691 was developed through optimization of a precursor compound, where the introduction of the 3,4-difluorophenyl group was a key modification to enhance selectivity and reduce toxicity.[4]

Comparative Biological Activity

The table below summarizes the in vitro inhibitory activity of Hu7691 against the three Akt isoforms. While a direct comparison with a non-fluorinated analog in the same study is not provided, the high potency and selectivity of Hu7691 underscore the success of the optimization strategy that included 3,4-difluorobenzylation.

CompoundTargetIC50 (nM)Selectivity (Akt1 vs. Akt2)
Hu7691 Akt14.024-fold
Akt297.5
Akt328

Data sourced from MedchemExpress and a publication in the Journal of Medicinal Chemistry.[4][5]

In Vivo Efficacy and Safety

In a xenograft mouse model of neuroblastoma, Hu7691 demonstrated dose-dependent tumor growth inhibition.[6] A 14-day repeated-dose oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 12.5 mg/kg/day, providing crucial safety data for its progression as a drug candidate.[7][8] The potential target organs for toxicity at higher doses were identified as the spleen, thymus, and gastrointestinal tract.[8]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of Akt in this critical signaling pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Hu7691 Hu7691 Hu7691->Akt inhibits

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Hu7691

Case Study 2: Difluorobenzylated RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a key target for autoimmune diseases.[9] The development of RORγt inverse agonists has demonstrated the impact of difluorobenzylation on potency.

Comparative Biological Activity
Compound TypeTargetEC50 (nM)
Alcohol PrecursorRORγt>1000
2,6-Difluorobenzyl Ether Analog RORγt11

Illustrative data based on trends observed in medicinal chemistry literature for RORγt inverse agonists.

RORγt Signaling Pathway

The following diagram illustrates the mechanism of RORγt in promoting the transcription of pro-inflammatory cytokines and how inverse agonists can block this activity.

RORgt_Signaling_Pathway RORγt RORγt RORE RORE Transcription Transcription RORE->Transcription Co-activators Co-activators Co-activators->RORγt recruit IL-17 IL-17 Transcription->IL-17 leads to Inflammation Inflammation IL-17->Inflammation Inverse Agonist Inverse Agonist Inverse Agonist->RORγt inhibits

RORγt Signaling Pathway and Inhibition by Inverse Agonists

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by adding NADPH, a necessary cofactor for cytochrome P450 enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural log of the remaining compound versus time.

Western Blot for Akt Phosphorylation

Objective: To assess the inhibition of Akt activity in cells by measuring the levels of phosphorylated Akt (p-Akt).

Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of the test compound (e.g., Hu7691) for a specified duration.

  • Cell Lysis: The cells are lysed to release their protein content. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system. The intensity of the bands corresponds to the amount of p-Akt.

  • Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt or a housekeeping protein like β-actin.

RORγt Reporter Assay

Objective: To measure the ability of a compound to inhibit the transcriptional activity of RORγt.

Methodology:

  • Cell Line and Plasmids: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids:

    • An expression plasmid containing the gene for the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., UAS).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is proportional to the transcriptional activity of RORγt. The reduction in the signal in the presence of an inverse agonist is used to determine its potency (IC50). A co-transfected plasmid expressing Renilla luciferase can be used to normalize for transfection efficiency.[10]

Conclusion

The strategic incorporation of a 3,4-difluorobenzyl moiety is a powerful tool in drug discovery for enhancing the potency, selectivity, and metabolic stability of drug candidates. The examples of the Akt inhibitor Hu7691 and RORγt inverse agonists demonstrate the tangible benefits of this approach in developing promising therapeutics for oncology and autoimmune diseases. The provided experimental protocols offer a foundation for researchers to validate the performance of their own 3,4-difluorobenzylated compounds. As the quest for safer and more effective medicines continues, the judicious use of fluorination strategies will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of 3,4-Difluorobenzylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Confirmatory analysis of these structures is paramount to ensure the integrity of research and development pathways. This guide provides a comparative overview of the primary analytical methods for the structural elucidation of 3,4-difluorobenzylated products, complete with experimental data and detailed protocols.

Primary Analytical Techniques: An Overview

A multi-technique approach is essential for the unambiguous structural confirmation of 3,4-difluorobenzylated compounds. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, with Infrared (IR) Spectroscopy serving as a valuable complementary technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. For organofluorine compounds, ¹H, ¹³C, and ¹⁹F NMR are all critical. The presence of fluorine atoms introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, providing definitive evidence of the fluorination pattern.[2]

  • Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula, confirming the presence of the expected atoms.[3]

  • X-ray Crystallography offers an unequivocal determination of the three-dimensional molecular structure in the solid state.[4] It is considered the "gold standard" for structural confirmation, provided that a suitable single crystal of the compound can be obtained.[4][5]

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The carbon-fluorine (C-F) bond gives rise to strong absorption bands in the IR spectrum, which can help confirm the presence of the fluoroaromatic group.[6]

Quantitative Data Comparison

The following table summarizes the expected quantitative data from each technique for a hypothetical 3,4-difluorobenzylated product, "Compound X."

Analytical Method Parameter Expected Data for "Compound X" Information Provided
¹H NMR Chemical Shift (δ)7.0-7.5 ppm (aromatic protons), 4.0-5.0 ppm (benzylic -CH₂-)Proton environment and connectivity. Splitting patterns reveal adjacent protons and fluorine atoms.
Coupling Constant (J)J(H-F) ≈ 2-10 HzConfirms through-space or through-bond proximity of H and F atoms.
¹³C NMR Chemical Shift (δ)115-165 ppm (aromatic carbons), 40-55 ppm (benzylic -CH₂-)Carbon skeleton. Carbons bonded to fluorine will show large one-bond coupling constants.[7]
Coupling Constant (J)¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-25 HzConfirms the position of fluorine atoms on the aromatic ring.[2]
¹⁹F NMR Chemical Shift (δ)-130 to -140 ppmDirect detection and quantification of fluorine atoms.[8] The chemical shifts are sensitive to the electronic environment.
HRMS (ESI-TOF) m/z[M+H]⁺, [M+Na]⁺Determines the exact molecular weight and allows for the calculation of the molecular formula.
FTIR Wavenumber (cm⁻¹)1100-1350 cm⁻¹ (strong)Presence of C-F bonds (stretching vibrations).[6][9]
X-ray Crystallography Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Precise 3D atomic arrangement, bond lengths, and bond angles.[10]

Experimental Workflow and Logic

The structural confirmation of a novel 3,4-difluorobenzylated product typically follows a logical progression of analytical techniques. The initial steps involve confirming the molecular weight and basic connectivity, followed by more detailed 2D NMR experiments if necessary. X-ray crystallography is pursued when an unambiguous solid-state structure is required or when NMR data is inconclusive.

G Workflow for Structural Confirmation A Synthesized Product B HRMS A->B C 1D NMR (¹H, ¹³C, ¹⁹F) A->C D FTIR A->D E Molecular Formula & Weight Confirmed? B->E C->E F 2D NMR (COSY, HSQC, HMBC) E->F Yes J Re-evaluate Synthesis / Purification E->J No G Connectivity & Isomerism Confirmed? F->G H X-ray Crystallography (if single crystal available) G->H Ambiguous I Structure Confirmed G->I Yes H->I J->A

Caption: Logical workflow for structural elucidation.

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C).

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[7]

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 400 MHz (operating at ~376 MHz for ¹⁹F).[11]

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 64-256.

    • Relaxation Delay (d1): 2 seconds.

    • Reference: External CFCl₃ at 0 ppm or an internal standard like hexafluorobenzene (B1203771) at -164.9 ppm.[8]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3-4 kV.

    • Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the expected elemental formula. A mass accuracy of <5 ppm is required for confident formula assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Acquisition Parameters:

    • Instrument: FTIR spectrometer with a DTGS or MCT detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Analysis: Identify the strong, characteristic C-F stretching bands between 1100-1350 cm⁻¹. Also, identify other key functional groups.[6][12]

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount.[4] This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[4]

  • Data Collection:

    • Instrument: Single-crystal X-ray diffractometer, typically with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise coordinates of each atom in the unit cell. The final refined structure provides definitive proof of the molecular connectivity and stereochemistry.

Method Comparison

The choice of analytical methods depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample.

Caption: Comparison of primary analytical techniques.

By integrating these powerful analytical techniques, researchers can confidently and accurately confirm the structures of novel 3,4-difluorobenzylated products, ensuring a solid foundation for further research and development.

References

A Comparative Guide to Mono- vs. Di-fluorinated Benzyl Bromides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzyl (B1604629) groups are particularly valuable for their ability to enhance metabolic stability, modulate electronic properties, and improve binding affinity.[1][2] Benzyl bromides, as highly reactive precursors, are the workhorses for introducing these moieties. This guide provides a comparative analysis of mono- and di-fluorinated benzyl bromides, offering insights into their relative performance in common synthetic applications, supported by established chemical principles and representative experimental data.

Reactivity Profile and Mechanistic Insights

The reactivity of benzyl bromides in nucleophilic substitution reactions is dictated by the electrophilicity of the benzylic carbon. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon, displacing the bromide ion.[1] The presence of fluorine atoms on the aromatic ring modulates this reactivity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond and, by extension, the entire aromatic ring, making the benzylic carbon more electron-deficient and thus more susceptible to nucleophilic attack.

  • Resonance Effect (+R): Fluorine possesses lone pairs that can be donated to the aromatic π-system. This electron-donating resonance effect opposes the inductive effect, but is generally weaker.

Mono-fluorination (e.g., 4-Fluorobenzyl bromide): A single fluorine atom, particularly in the para position, subtly increases the electrophilicity of the benzylic carbon. While the effect on SN2 reaction rates is generally considered minor compared to the inherent reactivity of the benzyl bromide itself, it provides a valuable modification for tuning the properties of the final product.[1]

Di-fluorination (e.g., 2,4- or 3,4-Difluorobenzyl bromide): The addition of a second fluorine atom amplifies the electron-withdrawing nature of the aromatic ring. This cumulative inductive effect further increases the partial positive charge on the benzylic carbon, leading to a generally enhanced rate of SN2 reactions compared to their mono-fluorinated counterparts. The positions of the fluorine atoms are crucial; for instance, a fluorine atom at the ortho position (e.g., in 2,4-difluorobenzyl bromide) may also exert a steric influence on the reaction center.

The following diagram illustrates the general mechanism for nucleophilic substitution and the electronic influence of fluorine substituents.

Caption: SN2 mechanism for benzylation and the electronic impact of fluorine.

Comparative Performance Data

While direct kinetic studies comparing a range of mono- and di-fluorinated benzyl bromides under identical conditions are scarce in the literature, a comparative analysis can be constructed from typical reaction yields reported in synthetic protocols. The following tables summarize representative yields for common O-alkylation and N-alkylation reactions. It is generally observed that the higher reactivity of di-fluorinated analogues can lead to faster reaction times or slightly improved yields under similar conditions.

Table 1: O-Alkylation of a Phenolic Substrate

Benzyl Bromide ReagentTypical Base / SolventTemp. (°C)Time (h)Representative Yield (%)
4-Fluorobenzyl bromideK₂CO₃ / DMF604-685 - 95
2,4-Difluorobenzyl bromideK₂CO₃ / DMF602-490 - 98
This compoundK₂CO₃ / DMF603-588 - 96

Table 2: N-Alkylation of a Secondary Amine

Benzyl Bromide ReagentTypical Base / SolventTemp. (°C)Time (h)Representative Yield (%)
4-Fluorobenzyl bromideDIPEA / ACN808-1280 - 90
2,4-Difluorobenzyl bromideDIPEA / ACN806-1085 - 95
This compoundDIPEA / ACN807-1182 - 92

Note: Yields are indicative and can vary significantly based on the specific substrate, nucleophile, and precise reaction conditions.

Experimental Protocols

Below are detailed, representative protocols for the O- and N-alkylation reactions cited in the tables above.

Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542)
  • Reagent Preparation: To a solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Benzyl Bromide: Add the respective fluorinated benzyl bromide (4-fluoro-, 2,4-difluoro-, or this compound, 1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-benzylated product.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
  • Reagent Preparation: Dissolve the secondary amine (1.0 eq.) in acetonitrile (B52724) (ACN, 0.4 M).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) followed by the respective fluorinated benzyl bromide (1.2 eq.). For challenging reactions, a catalytic amount of potassium iodide (KI, 0.1 eq.) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, remove the solvent in vacuo. Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude material via silica gel chromatography to yield the pure N-benzylated amine.

Synthesis and Reagent Selection Workflow

Choosing between a mono- and di-fluorinated benzyl bromide depends on the specific goals of the synthesis. The following workflow provides a logical guide for reagent selection.

Caption: Decision workflow for selecting a fluorinated benzyl bromide reagent.

References

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing essential safety and handling information that extends beyond the product itself. This guide offers detailed, procedural instructions for the proper disposal of 3,4-Difluorobenzyl bromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for minimizing risks associated with this hazardous chemical.

This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Proper handling and disposal are paramount to a safe laboratory environment. This document outlines the necessary steps for its safe management from point of use to final disposal.

Immediate Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[3][4][5] Always wear appropriate Personal Protective Equipment (PPE). In case of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • After skin contact: Remove all contaminated clothing immediately. Rinse the skin with plenty of water or shower.[1]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • If swallowed: Rinse the mouth. Do NOT induce vomiting.[1]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueSource(s)
Flash Point 79 °C (174.2 °F) - closed cup[1][3]
Boiling Point 59-61 °C at 3.5 mmHg[1]
Density 1.618 g/mL at 25 °C[3]
Hazard Class 8A (Combustible corrosive hazardous materials)[3]
Signal Word Danger[1][3][4]
Hazard Statements H227, H314, H335[1][4]

Hazard Statement Key:

  • H227: Combustible liquid.[1][4]

  • H314: Causes severe skin burns and eye damage.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow this procedure.[3] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).

  • Sealable, labeled waste container (e.g., polyethylene).[3]

  • Appropriate PPE (see below).

Procedure:

  • Don PPE: At a minimum, wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.[3] A face shield and chemical-resistant apron should be considered for larger quantities.[3]

  • Ensure Ventilation: Perform all cleanup activities within a certified chemical fume hood.[3][4][5]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1][2]

  • Absorb the Chemical: Cover the spill with an inert, dry absorbent material.[2][3]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.[2][3]

  • Label the Container: Clearly label the container as "Hazardous Waste: this compound" and include the date and any other required information per your institution's policy.

  • Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of PPE: All contaminated PPE should be disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly after completing the cleanup.[1]

Step-by-Step Disposal Plan

The disposal of this compound is governed by hazardous waste regulations. As a halogenated organic compound, it requires specific handling and disposal procedures.[6]

1. Waste Classification and Segregation:

  • This compound is classified as a halogenated organic waste.[6]

  • It must be collected separately from non-halogenated solvents.[1] Mixing these waste streams can create dangerous reactions and significantly increases disposal costs.[1]

  • Do not mix this waste with other waste categories like acids, bases, or heavy metals.[6]

2. Waste Accumulation and Storage:

  • Container Selection: Use a designated, compatible container, typically a polyethylene (B3416737) carboy or bottle provided by your institution's EHS department.[3][4] The container must be in good condition and have a secure, tight-fitting lid.[4]

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[4][6]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a storage cabinet under a fume hood.[3][4] The container must be kept closed except when adding waste.[4] Ensure it is stored in secondary containment to prevent spills.[4]

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full (leave at least 1 inch of headspace to prevent overfilling), arrange for a pickup through your institution's EHS department.[4] Many universities and research institutions have an online system for requesting waste collection.[7]

  • Documentation: Ensure all information on the hazardous waste tag is complete and accurate before the scheduled pickup.[4]

  • Final Disposal: Your EHS department will transport the waste to a licensed hazardous waste disposal facility. Halogenated organic wastes are typically disposed of via high-temperature incineration.[6][8]

4. Empty Container Disposal:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[8]

  • Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as halogenated hazardous waste.[8]

  • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Generate Waste (this compound) classify Classify as Halogenated Organic Waste start->classify segregate Segregate from other waste streams classify->segregate container Select appropriate & labeled waste container segregate->container store Store in designated Satellite Accumulation Area container->store full Container 3/4 Full? store->full request Request pickup from EHS/Safety Office full->request Yes add_waste Continue to add waste full->add_waste No dispose Professional Disposal (e.g., Incineration) request->dispose add_waste->store

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4-Difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Difluorobenzyl Bromide

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Immediate Hazard and Safety Data

This compound is a hazardous chemical that requires careful handling due to its corrosive and irritant properties.[1][2][3] It is a combustible liquid and can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4]

Hazard Classification & Physical DataValueReference
Signal Word Danger[1][2]
Hazard Statements H227: Combustible liquid. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[1][3]
GHS Pictograms Corrosion, Exclamation mark[2]
Flash Point 79 °C (174.2 °F) - closed cup[2][4]
Density 1.618 g/mL at 25 °C[2][4]
Boiling Point 59-61°C at 3.5 mmHg[1]
Storage Class 8A - Combustible corrosive hazardous materials[2][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE TypeSpecificationReference
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves regularly, especially if contaminated.[2][5]
Eye/Face Protection Safety goggles and a face shield are required to protect against splashes.[1][4]
Skin and Body A lab coat or gown with a closed front, long sleeves, and tight-fitting cuffs. Consider a chemically resistant apron.[1][5]
Respiratory Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[4][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated chemical fume hood.[6][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Keep the container tightly closed when not in use.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][6]

2. Handling the Chemical:

  • Avoid all contact with skin, eyes, and clothing.[1][7]

  • Do not breathe vapors or mists.[6]

  • After handling, wash hands and any exposed skin thoroughly.[1][7]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated area.[6]

  • Keep the container tightly sealed.[6]

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]

Emergency and Disposal Plan

1. Spill Response:

  • Small Spills (inside a fume hood):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or vermiculite.[6][7]

    • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[6]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[9]

  • Large Spills:

    • Evacuate the area immediately.[10]

    • Prevent the spill from entering drains.[1][7]

    • Notify your institution's Environmental Health and Safety (EHS) department.

2. First Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1]

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1] Seek immediate medical attention.[6]

3. Waste Disposal:

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[9]

    • Store the waste container in a designated satellite accumulation area.[9]

    • Arrange for pickup and disposal through your institution's EHS department in accordance with local, state, and federal regulations.[7]

  • Empty Container Disposal:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]

    • Collect all rinsate as liquid hazardous waste.[9]

    • After air drying in a well-ventilated area (like the back of a fume hood), deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[9]

Procedural Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) B Work in Chemical Fume Hood A->B C Verify Eyewash/Shower Accessibility B->C D Handle Chemical C->D Proceed to Handling E Keep Container Closed D->E K Spill or Exposure Occurs D->K F Wash Hands After Use E->F G Store in Cool, Dry, Ventilated Area F->G After Use H Collect Waste in Labeled Container F->H Generate Waste J Dispose via EHS H->J I Triple Rinse Empty Container I->H L Follow First Aid Measures K->L Exposure M Execute Spill Response K->M Spill N Seek Immediate Medical Attention L->N

Caption: Workflow for handling this compound.

References

×

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.